molecular formula C7H17Cl2N3O B135485 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride CAS No. 146788-11-6

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Cat. No.: B135485
CAS No.: 146788-11-6
M. Wt: 230.13 g/mol
InChI Key: MSSSYVVCMQOTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O and its molecular weight is 230.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSSYVVCMQOTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373398
Record name 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146788-11-6
Record name 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146788-11-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146788-11-6

This technical guide provides a comprehensive overview of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, a piperazine derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis and analysis, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a solid, white powder.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 146788-11-6[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₁₇Cl₂N₃O[2][3][5]
Molecular Weight 230.13 g/mol [2][3]
Appearance White powder[1]
Melting Point 274 °C[2][3]
Boiling Point 285.6 °C at 760 mmHg[3]
Flash Point 126.5 °C[3]
Purity Typically >97%[2][3]
Storage Sealed and preserved in a dry, cool condition.[1][3]

Experimental Protocols

General Synthesis Pathway

A plausible synthetic route involves the acylation of 1-methylpiperazine with a protected 2-aminoacetyl chloride, followed by deprotection. A potential workflow is outlined below:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation 1-Methylpiperazine 1-Methylpiperazine Acylation_Reaction Acylation 1-Methylpiperazine->Acylation_Reaction Protected 2-Aminoacetyl chloride Protected 2-Aminoacetyl chloride Protected 2-Aminoacetyl chloride->Acylation_Reaction Protected Intermediate Protected Intermediate Acylation_Reaction->Protected Intermediate Deprotection_Reaction Deprotection Protected Intermediate->Deprotection_Reaction 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Deprotection_Reaction->2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone HCl_Reaction HCl Addition 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone->HCl_Reaction Final_Product 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride HCl_Reaction->Final_Product

Caption: General Synthetic Workflow.

Methodology:

  • Acylation: 1-methylpiperazine would be reacted with a 2-aminoacetyl chloride derivative where the amino group is protected (e.g., with a Boc or Cbz group). This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Deprotection: The protecting group on the amino functionality of the resulting intermediate is removed under appropriate conditions (e.g., acidic conditions for Boc group removal or hydrogenation for Cbz group removal).

  • Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt, which can then be isolated by filtration.

Purification

Purification of the final product can be achieved through recrystallization. The choice of solvent is critical and often determined empirically. A common approach for amine hydrochlorides is to use a polar solvent like ethanol, methanol, or a mixture of alcohols and water.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule. While specific spectral data for this compound is not publicly available, the expected proton NMR spectrum would show signals corresponding to the methyl group, the piperazine ring protons, and the methylene protons adjacent to the amino and carbonyl groups.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activity and Potential Applications

The biological activity and mechanism of action of this compound are not well-documented in publicly available literature. However, the piperazine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][9]

Derivatives of 2-amino-1-(piperazin-1-yl)ethanone have been investigated for various therapeutic applications, including as inhibitors of HIV-1 reverse transcriptase.[10] This suggests that the title compound could be a valuable intermediate or building block for the synthesis of novel therapeutic agents.

The logical relationship for its potential as a drug discovery lead is illustrated below.

G A 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride B Chemical Intermediate A->B Serves as C Synthesis of Novel Piperazine Derivatives B->C Used in D Biological Screening C->D Leads to E Identification of Bioactive Compounds D->E Results in F Lead Optimization E->F Initiates G Drug Candidate F->G Develops into

Caption: Drug Discovery Potential.

Further research is required to fully elucidate the pharmacological profile and potential therapeutic applications of this compound.

Safety Information

While a comprehensive safety profile is not available, the material should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by qualified individuals.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The physicochemical properties of this compound are fundamental to its handling, formulation, and potential biological activity. This technical guide provides a comprehensive overview of its core physicochemical characteristics, complete with experimental protocols and data presented for clarity and practical application.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below. These properties are crucial for predicting its behavior in various experimental and physiological conditions.

Identification and Structure
PropertyValue
Chemical Name This compound
CAS Number 146788-11-6[1]
Molecular Formula C₇H₁₇Cl₂N₃O[1]
Molecular Weight 230.13 g/mol
Canonical SMILES CN1CCN(C(=O)CN)CC1.Cl.Cl
InChI InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H
InChI Key MSSSYVVCMQOTDS-UHFFFAOYSA-N
Physical and Chemical Properties

A compilation of the known physical and chemical data for the compound is presented in the following table.

PropertyValue
Physical State Solid
Melting Point 274 °C[1]
Boiling Point 285.6 °C at 760 mmHg[1]
Polar Surface Area (PSA) 49.57 Ų[1]
Predicted logP 0.89920[1]

Note: Some of the listed properties, such as logP and PSA, are predicted values based on computational models.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research. This section outlines the standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

Solubility is a key parameter influencing bioavailability and formulation. The shake-flask method is a standard approach to determine equilibrium solubility.

Apparatus:

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a vial.

  • Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and then a sample is withdrawn and filtered through a syringe filter or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Replication: The experiment is performed in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

The pKa values indicate the ionization state of a compound at different pH values, which is crucial for understanding its behavior in biological systems.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a known volume of purified water.

  • Titration: The solution is stirred continuously, and the initial pH is recorded. The solution is then titrated with a standardized solution of a strong base (NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve, which correspond to the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Phase Preparation: n-Octanol and an aqueous phase (e.g., pH 7.4 buffer) are mutually saturated by shaking them together and then allowing the layers to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Mandatory Visualizations

Visual representations of experimental workflows can aid in the understanding and replication of scientific procedures.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vial and shake at constant temperature (24-72 hours) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Withdraw aliquot sep1->sep2 sep3 Filter (0.45 µm) or Centrifuge sep2->sep3 ana1 Prepare dilutions if necessary sep3->ana1 ana2 Quantify concentration using HPLC or UV-Vis ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL) ana2->ana3

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound. The tabulated data and standardized experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the informed use of this compound in synthesis and formulation studies. The provided workflow visualization further clarifies a key experimental procedure. A thorough understanding of these fundamental properties is critical for the successful application and advancement of novel chemical entities in scientific research.

References

An In-Depth Technical Guide to 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical entity 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data on its chemical structure, properties, and potential synthesis strategies, while also highlighting the current landscape of research into its biological activities.

Chemical Structure and Properties

This compound is a piperazine derivative with the chemical formula C₇H₁₇Cl₂N₃O. The structure features a central piperazine ring methylated at the 4-position, linked to an aminoethanone group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Below is a table summarizing its key physicochemical properties based on publicly available data.

PropertyValueReference
Molecular Formula C₇H₁₇Cl₂N₃O[1]
Molecular Weight 230.13 g/mol [1]
IUPAC Name 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride[2][3]
CAS Number 146788-11-6[1]
Canonical SMILES CN1CCN(C(=O)CN)CC1.Cl.Cl[2]
InChI Key MSSSYVVCMQOTDS-UHFFFAOYSA-N[2]
Physical State Solid[1]
Melting Point 274 °C[1]
Boiling Point 285.6 °C at 760 mmHg[1]
Flash Point 126.5 °C[1]
Purity Typically >97% (commercial sources)[1]

Synthesis and Methodologies

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, based on the synthesis of analogous piperazine derivatives, a potential synthetic route can be conceptualized.

A plausible approach involves the reaction of N-methylpiperazine with a protected 2-aminoacetyl chloride derivative, followed by deprotection. A key starting material would be chloroacetyl chloride, which can be reacted with a protected amine (e.g., using a Boc or Cbz protecting group) to form the corresponding N-protected 2-chloroacetamide. This intermediate can then be reacted with N-methylpiperazine via nucleophilic substitution to yield the N-protected precursor of the target molecule. The final step would involve the removal of the protecting group under appropriate acidic conditions, which would also facilitate the formation of the dihydrochloride salt.

Synthesis_Workflow NMP N-Methylpiperazine Intermediate N-Protected-2-(4-methylpiperazin-1-yl)-ethanone NMP->Intermediate Nucleophilic Substitution CAC Protected 2-Aminoacetyl Chloride CAC->Intermediate FinalProduct 2-Amino-1-(4-methylpiperazin-1-yl)-ethanone dihydrochloride Intermediate->FinalProduct Deprotection & Salt Formation

Caption: A potential synthetic workflow for this compound.

A general experimental protocol for a similar reaction, the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, involves the dropwise addition of N-methylpiperazine to a heated solution of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene, followed by stirring at an elevated temperature.[2] This suggests that the reaction between an activated acetyl group and N-methylpiperazine is a feasible synthetic strategy.

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported in the reviewed scientific literature. However, the piperazine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[3] Derivatives of piperazine have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Many piperazine derivatives have demonstrated significant efficacy against various bacterial and fungal strains.[3]

  • Anticancer Activity: The piperazine nucleus is a common feature in molecules designed as anticancer agents.

  • Antipsychotic and CNS Activity: The structural characteristics of piperazine lend themselves to interactions with central nervous system targets.

Given the prevalence of the piperazine motif in medicinal chemistry, it is plausible that this compound could exhibit biological activity. However, without specific experimental data, any potential application remains speculative.

To ascertain the biological profile of this compound, a series of in vitro and in vivo assays would be necessary. A general workflow for such an investigation is proposed below.

Biological_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Antimicrobial Antimicrobial Assays (e.g., MIC/MBC) Efficacy Efficacy Models (e.g., infection, tumor models) Antimicrobial->Efficacy Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Cytotoxicity->Efficacy ReceptorBinding Receptor Binding Assays (CNS targets) Toxicity Toxicity Studies Efficacy->Toxicity Compound 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride Compound->Antimicrobial Compound->Cytotoxicity Compound->ReceptorBinding

Caption: A proposed workflow for the biological evaluation of this compound.

Suggested Experimental Protocols

Should researchers wish to investigate the biological potential of this compound, the following general protocols for initial screening are suggested:

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates under optimal growth conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation. While its specific biological functions remain to be elucidated, its structural similarity to other biologically active piperazine derivatives suggests it may be a candidate for screening in various therapeutic areas. The synthetic strategies and experimental workflows outlined in this guide provide a foundational framework for researchers interested in exploring the properties and potential applications of this compound. Further research is warranted to fully understand its synthetic accessibility and biological profile.

References

Technical Guide: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical intermediate with potential applications in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its chemical and physical properties. While this compound is primarily known as a building block in organic synthesis, its precise biological role is not extensively documented in publicly available literature.

Chemical Properties and Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₇Cl₂N₃O[1]
Molecular Weight 230.13 g/mol [1]
CAS Number 146788-11-6[1]
IUPAC Name 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride
Appearance Off-white to light yellow powder
Purity >95%
Melting Point 274 °C
Boiling Point 285.6 °C at 760 mmHg
Flash Point 126.5 °C
Vapor Pressure 0.00277 mmHg at 25 °C
LogP 0.89920

Synthesis and Experimental Protocols

A common method for the synthesis of α-amino ketones involves the reaction of an α-haloketone with an amine. In this case, the synthesis could potentially proceed through the reaction of a protected 2-amino-1-chloroethanone with N-methylpiperazine, followed by deprotection and conversion to the dihydrochloride salt.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This represents a general strategy rather than a validated experimental protocol.

G Conceptual Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation N_methylpiperazine N-Methylpiperazine Intermediate_1 1-Chloro-2-(4-methylpiperazin-1-yl)ethan-1-one N_methylpiperazine->Intermediate_1 Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_1 Reaction Intermediate_2 2-Amino-1-(4-methylpiperazin-1-yl)ethanone Intermediate_1->Intermediate_2 Reaction Ammonia Ammonia (or equivalent) Ammonia->Intermediate_2 Reaction Final_Product 2-Amino-1-(4-methylpiperazin-1-yl)ethanone dihydrochloride Intermediate_2->Final_Product Reaction HCl Hydrochloric acid HCl->Final_Product Reaction

A conceptual workflow for the synthesis of the target compound.

Applications in Drug Development

As a chemical intermediate, this compound serves as a starting material for the synthesis of more complex molecules. The piperazine and aminoethanone moieties are common structural motifs in a variety of biologically active compounds. The specific drug discovery programs in which this intermediate is utilized are not widely disclosed.

Signaling Pathways

Due to the nature of this compound as a synthetic intermediate, there are no known direct interactions with biological signaling pathways. The biological activity would be determined by the final molecule synthesized from this precursor. Researchers using this intermediate should consider the pharmacology of the downstream compounds to understand relevant signaling pathways.

Conclusion

This compound is a valuable building block in synthetic chemistry. This guide provides a summary of its known properties. Further research into its applications and the biological activities of its derivatives is warranted to fully understand its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Synthesis Strategy

The synthesis of this compound is accomplished through a robust three-step process. The overall strategy involves the initial acylation of N-methylpiperazine to form a chloroacetyl intermediate, followed by a Gabriel synthesis to introduce the primary amine, and concluding with the formation of the dihydrochloride salt.

Synthesis_Route cluster_0 Step 1: Acylation cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Salt Formation N_methylpiperazine N-Methylpiperazine Intermediate_1 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone N_methylpiperazine->Intermediate_1 Triethylamine, CH2Cl2, 0°C to rt Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate_1 Intermediate_2 N-(2-Oxo-2-(4-methylpiperazin-1-yl)ethyl)phthalimide Intermediate_1->Intermediate_2 DMF, heat Potassium_phthalimide Potassium Phthalimide Potassium_phthalimide->Intermediate_2 Free_base 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Intermediate_2->Free_base Methanol, reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Free_base Final_product 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride Free_base->Final_product Methanol or other suitable solvent HCl Hydrochloric Acid HCl->Final_product

Caption: Overall synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

This step involves the acylation of N-methylpiperazine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Workflow:

Step1_Workflow Start Dissolve N-methylpiperazine and triethylamine in CH2Cl2 Cooling Cool to 0°C Start->Cooling Addition Add chloroacetyl chloride dropwise Cooling->Addition Reaction Stir at room temperature Addition->Reaction Workup Quench with water, separate layers Reaction->Workup Drying Dry organic layer (Na2SO4) Workup->Drying Evaporation Evaporate solvent Drying->Evaporation Product Obtain crude Intermediate 1 Evaporation->Product

Caption: Experimental workflow for the synthesis of the chloroacetyl intermediate.

Detailed Methodology:

  • To a solution of N-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (CH2Cl2) is cooled to 0°C in an ice bath.

  • Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, which can be used in the next step without further purification.

ParameterValue
Reactants N-methylpiperazine, Chloroacetyl chloride, Triethylamine
Solvent Dichloromethane (CH2Cl2)
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Step 2: Synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (Gabriel Synthesis)

This step utilizes the Gabriel synthesis to convert the chloro-intermediate into the primary amine.

Logical Relationship:

Step2_Logic Intermediate_1 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Phthalimide_Alkylation Alkylation with Potassium Phthalimide Intermediate_1->Phthalimide_Alkylation Intermediate_2 N-(2-Oxo-2-(4-methylpiperazin-1-yl)ethyl)phthalimide Phthalimide_Alkylation->Intermediate_2 Hydrazinolysis Cleavage with Hydrazine Hydrate Intermediate_2->Hydrazinolysis Free_base 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Hydrazinolysis->Free_base Byproduct Phthalhydrazide (precipitate) Hydrazinolysis->Byproduct

Caption: Logical flow of the Gabriel synthesis step.

Detailed Methodology:

  • Alkylation: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 equivalent) and potassium phthalimide (1.1 equivalents) are dissolved in dimethylformamide (DMF). The mixture is heated to 80-100°C and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate, N-(2-Oxo-2-(4-methylpiperazin-1-yl)ethyl)phthalimide, is collected by filtration and washed with water.

  • Hydrazinolysis: The dried phthalimide intermediate (1.0 equivalent) is suspended in methanol, and hydrazine hydrate (1.5 equivalents) is added. The mixture is heated to reflux for 2-4 hours.

  • After cooling, the precipitated phthalhydrazide is removed by filtration.

  • The filtrate, containing the desired free base, is concentrated under reduced pressure. The residue is taken up in a suitable solvent like dichloromethane and washed with water to remove any remaining hydrazine. The organic layer is dried and the solvent is evaporated to yield the crude 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

ParameterAlkylationHydrazinolysis
Reactants Intermediate 1, Potassium PhthalimideIntermediate 2, Hydrazine Hydrate
Solvent Dimethylformamide (DMF)Methanol
Temperature 80-100°CReflux
Reaction Time 4-6 hours2-4 hours
Typical Yield 70-85% (over two steps)
Step 3: Formation of this compound

The final step is the conversion of the free amine to its dihydrochloride salt to improve stability and handling.

Detailed Methodology:

  • The crude 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone free base is dissolved in a minimal amount of methanol or isopropanol.

  • The solution is cooled in an ice bath, and a solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl or HCl in isopropanol) is added dropwise with stirring until the pH is acidic (pH < 2).

  • The precipitated dihydrochloride salt is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or acetone), and dried under vacuum.

ParameterValue
Reactant 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
Reagent Hydrochloric Acid
Solvent Methanol or Isopropanol
Temperature 0°C to room temperature
Typical Yield >95%

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the final product.[1]

PropertyValue
CAS Number 146788-11-6
Molecular Formula C₇H₁₇Cl₂N₃O
Molecular Weight 230.14 g/mol
Appearance White to off-white solid
Melting Point 274°C[1]
Boiling Point 285.6°C at 760 mmHg[1]
Purity (Typical) >98%

Disclaimer: The provided experimental protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize the conditions for their specific laboratory setup. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

The 4-Methylpiperazine Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular fragments, known as "privileged scaffolds," have emerged as particularly fruitful starting points for the design of new drugs. The 4-methylpiperazine moiety is a prominent example of such a scaffold, found in the chemical structures of a diverse array of approved drugs and clinical candidates. Its prevalence stems from a unique combination of physicochemical and pharmacological properties that make it a valuable building block for optimizing drug-like characteristics. This technical guide provides a comprehensive overview of the role of the 4-methylpiperazine moiety in drug design, detailing its impact on physicochemical properties, its diverse pharmacological applications, and the key signaling pathways it modulates.

Physicochemical Properties and Pharmacokinetic Profile

The 4-methylpiperazine group imparts several desirable physicochemical properties to a drug molecule, which can significantly enhance its pharmacokinetic profile.

  • Basicity and Solubility: The tertiary amine in the 4-methylpiperazine ring provides a basic center, which is often protonated at physiological pH. This positive charge can improve the aqueous solubility of a drug, a critical factor for oral bioavailability and formulation. This property is particularly advantageous for compounds that are otherwise poorly soluble.

  • Lipophilicity and Permeability: The methyl group on the piperazine nitrogen slightly increases the lipophilicity of the moiety compared to an unsubstituted piperazine. This balanced lipophilicity can contribute to improved membrane permeability, facilitating absorption and distribution throughout the body. The overall lipophilicity of the drug molecule can be fine-tuned by modifications to other parts of the structure.

  • Metabolic Stability: The 4-methylpiperazine moiety can influence the metabolic stability of a drug. While the methyl group can be a site for N-demethylation by cytochrome P450 enzymes, the piperazine ring itself is relatively stable to metabolic degradation. Strategic placement of this moiety can shield more metabolically labile parts of the molecule, thereby prolonging its half-life.

  • Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, which can be crucial for target binding and for improving solubility.

Pharmacological Applications of the 4-Methylpiperazine Moiety

The versatility of the 4-methylpiperazine scaffold is evident in its widespread presence across various therapeutic classes.

Kinase Inhibitors in Oncology

A significant number of successful kinase inhibitors incorporate the 4-methylpiperazine moiety. This group often serves as a solubilizing tail that extends into the solvent-exposed region of the kinase ATP-binding pocket, while the core of the molecule engages in key interactions with the hinge region.

Imatinib , a landmark targeted therapy for chronic myeloid leukemia (CML), features a 4-methylpiperazine group that is crucial for its solubility and oral bioavailability. It targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase.

Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC), also contains a 4-methylpiperazine moiety. This group contributes to its favorable pharmacokinetic properties.

The table below summarizes the in vitro potency of several kinase inhibitors containing the 4-methylpiperazine moiety.

DrugTarget KinaseIC50 (nM)Cell Line
ImatinibBCR-ABL~300K562
GefitinibEGFR2-37Various
DasatinibBCR-ABL<1K562
BosutinibSrc/Abl1.2-
PazopanibVEGFR230-
Antipsychotic Agents

The 4-methylpiperazine moiety is a common feature in both typical and atypical antipsychotic drugs. It is often part of a pharmacophore that interacts with dopamine and serotonin receptors in the central nervous system. The basic nitrogen of the piperazine is thought to interact with an acidic residue in the binding pocket of these G-protein coupled receptors.

Clozapine , an atypical antipsychotic, possesses a 4-methylpiperazine group and exhibits a complex pharmacology with affinities for various neurotransmitter receptors.

Olanzapine , another widely used atypical antipsychotic, also incorporates this structural feature.

The table below presents the receptor binding affinities (Ki values) for several antipsychotic drugs containing the 4-methylpiperazine moiety.

DrugD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Clozapine1265.4
Olanzapine114
Perazine1017
Fluphenazine0.41.1
Other Therapeutic Areas

Beyond oncology and psychiatry, the 4-methylpiperazine moiety is found in drugs for a variety of other conditions, including:

  • Antihistamines: Such as cyclizine and meclizine.

  • Antiemetics: For example, prochlorperazine.

  • Antiviral agents: In some developmental compounds.

Key Signaling Pathways Modulated

Drugs containing the 4-methylpiperazine moiety exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease.

BCR-ABL Signaling Pathway in CML

Imatinib and other BCR-ABL inhibitors block the constitutive tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibits downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for the proliferation and survival of CML cells.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2 Grb2 BCR-ABL->Grb2 PI3K PI3K BCR-ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Imatinib Imatinib Imatinib->BCR-ABL

Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.

EGFR Signaling Pathway in NSCLC

Gefitinib and other EGFR inhibitors bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth, proliferation, and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2/SOS Grb2/SOS EGFR->Grb2/SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt Akt->Gene Transcription Survival STAT3->Gene Transcription Gefitinib Gefitinib Gefitinib->EGFR

Caption: The EGFR signaling pathway and its inhibition by Gefitinib.

Dopamine Receptor Signaling in the CNS

Antipsychotic drugs containing the 4-methylpiperazine moiety act as antagonists or partial agonists at dopamine D2 receptors. By blocking the binding of dopamine, these drugs modulate downstream signaling cascades, such as the adenylyl cyclase pathway, ultimately leading to a reduction in dopaminergic neurotransmission in key brain regions implicated in psychosis.

Dopamine_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi Gi D2 Receptor->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP inhibits conversion ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects Antipsychotic Drug Antipsychotic Drug Antipsychotic Drug->D2 Receptor

Caption: Dopamine D2 receptor signaling and its modulation by antipsychotic drugs.

Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of compounds containing the 4-methylpiperazine moiety, based on common practices in medicinal chemistry.

General Synthesis of a 4-Methylpiperazine-Containing Amide

A common synthetic route to incorporate the 4-methylpiperazine moiety involves the amidation of a carboxylic acid with 1-methylpiperazine.

Synthesis_Workflow Start Start Carboxylic Acid Carboxylic Acid Start->Carboxylic Acid 1-Methylpiperazine 1-Methylpiperazine Start->1-Methylpiperazine Coupling Reaction Coupling Reaction Carboxylic Acid->Coupling Reaction 1-Methylpiperazine->Coupling Reaction Purification Purification Coupling Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis of a 4-methylpiperazine-containing amide.

Materials:

  • Carboxylic acid derivative

  • 1-Methylpiperazine

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Dissolve the carboxylic acid derivative in the anhydrous solvent.

  • Add the coupling agent and the organic base to the solution and stir for a few minutes at room temperature.

  • Add 1-methylpiperazine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylpiperazine-containing amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (e.g., for BCR-ABL)

Materials:

  • Recombinant human BCR-ABL kinase

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Stop solution

  • Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a microplate, add the recombinant BCR-ABL kinase, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents and incubate to allow for binding.

  • Measure the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The 4-methylpiperazine moiety is a testament to the power of privileged scaffolds in drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties has made it a go-to fragment for medicinal chemists across a wide range of therapeutic areas. From life-saving cancer therapies to essential psychiatric medications, the impact of this seemingly simple chemical entity is profound. A thorough understanding of its properties, applications, and the signaling pathways it modulates will continue to inspire the design of the next generation of innovative medicines. The experimental protocols provided herein offer a starting point for researchers aiming to explore the potential of the 4-methylpiperazine scaffold in their own drug discovery endeavors.

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including high aqueous solubility, basicity, and versatile chemical reactivity, make it an invaluable building block in drug design.[1][3] The piperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing bioavailability and target affinity.[1][4] This technical guide provides a comprehensive overview of the applications of piperazine scaffolds across various therapeutic areas, with a focus on anticancer, antipsychotic, antiviral, and antibacterial agents. It includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Piperazine in Anticancer Drug Discovery

Piperazine derivatives have emerged as a crucial class of anticancer agents, with several FDA-approved drugs targeting key signaling pathways involved in cancer cell proliferation and survival.[5][6][7] These compounds often act as kinase inhibitors, interfering with the signaling cascades that drive tumor growth.

Prominent Piperazine-Containing Anticancer Drugs

Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML), contains a piperazine moiety that is critical for its activity.[5] It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.[5][8]

Bosutinib is another tyrosine kinase inhibitor that utilizes a piperazine scaffold. It is employed in the treatment of CML and is effective against many imatinib-resistant Bcr-Abl mutations.[9][10]

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor that incorporates a piperazine ring. It is used in the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with BRCA mutations.

Quantitative Biological Data

The following table summarizes the in vitro potency of selected piperazine-containing anticancer drugs against their primary targets.

DrugTargetAssay TypeIC₅₀Reference
ImatinibBcr-Abl KinaseKinase Assay250-500 nM[6]
BosutinibBcr-Abl KinaseKinase Assay1.2 nM
OlaparibPARP-1Enzyme Assay5 nM[11]
OlaparibPARP-2Enzyme Assay1 nM[11]
Signaling Pathway

The following diagram illustrates the mechanism of action of Imatinib in inhibiting the Bcr-Abl signaling pathway in Chronic Myeloid Leukemia.

Imatinib_BCR_ABL_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylates Apoptosis Apoptosis ATP ATP ATP->BCR_ABL Binds to active site P_Substrate Phosphorylated Substrate Proteins Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Competitively inhibits ATP binding

Caption: Imatinib competitively inhibits ATP binding to the Bcr-Abl kinase, blocking substrate phosphorylation and downstream signaling, leading to apoptosis of CML cells.

Experimental Protocols

A common synthetic route to Imatinib involves the following key steps:

  • Amide Formation: Reaction of 3-acetylpyridine with guanidine to form a pyrimidine-amine intermediate.[6]

  • Condensation: The pyrimidine-amine intermediate is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

  • Purification: The final product is purified by column chromatography and recrystallization.

For a detailed, flow-based synthesis protocol, refer to Hopkin et al. (2010).[12]

This assay determines the in vitro potency of a compound in inhibiting the Bcr-Abl kinase activity.

  • Materials: Recombinant Bcr-Abl enzyme, a suitable peptide substrate (e.g., Abltide), [γ-³²P]ATP, the test compound (e.g., Imatinib), and kinase reaction buffer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the recombinant Bcr-Abl enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the plate at 30°C for a defined period (e.g., 20 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer a portion of the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate. g. Wash the membrane to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Piperazine in Antipsychotic Drug Discovery

The piperazine scaffold is a key structural feature in many atypical antipsychotic drugs.[13][14][15] These drugs are used to manage the symptoms of schizophrenia and other psychotic disorders. Their mechanism of action often involves modulating dopamine and serotonin receptor activity in the brain.[14]

Prominent Piperazine-Containing Antipsychotic Drugs

Clozapine was one of the first atypical antipsychotics and contains a piperazine ring. It has a complex pharmacology, acting on multiple neurotransmitter receptors.

Aripiprazole is a widely used atypical antipsychotic that incorporates a piperazine moiety.[7] It is known for its unique mechanism of action as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2][7][16] This "dopamine system stabilizer" profile is thought to contribute to its efficacy and favorable side-effect profile.[16]

Quantitative Biological Data

The following table presents the receptor binding affinities (Ki) of Aripiprazole for key dopamine and serotonin receptors.

DrugReceptorAssay TypeKi (nM)Reference
AripiprazoleDopamine D₂Radioligand Binding0.34[2]
AripiprazoleSerotonin 5-HT₁ₐRadioligand Binding1.7[17]
AripiprazoleSerotonin 5-HT₂ₐRadioligand Binding3.4[17]
Signaling Pathway

The following diagram illustrates the dual action of Aripiprazole as a partial agonist at the dopamine D2 receptor.

Aripiprazole_D2_Partial_Agonism cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_High High Dopamine (Hyperdopaminergic State) D2_Receptor Dopamine D2 Receptor Dopamine_High->D2_Receptor Binds and fully activates Dopamine_Low Low Dopamine (Hypodopaminergic State) Dopamine_Low->D2_Receptor Insufficient binding Signaling_High Reduced Downstream Signaling D2_Receptor->Signaling_High Signaling_Low Increased Downstream Signaling D2_Receptor->Signaling_Low Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Competes with Dopamine, provides lower level of activation Aripiprazole->D2_Receptor Binds and provides basal level of activation

Caption: Aripiprazole acts as a functional antagonist in a high dopamine environment and as a functional agonist in a low dopamine environment.

Experimental Protocols

A common synthetic route for Aripiprazole involves the following steps:

  • Alkylation: Reaction of 7-hydroxy-3,4-dihydroquinolin-2-one with 1,4-dibromobutane.[18]

  • Condensation: The resulting bromo-intermediate is then condensed with 1-(2,3-dichlorophenyl)piperazine.[19]

  • Purification: The final product is purified by recrystallization.[20]

For a detailed synthetic procedure, refer to US Patent 6,995,264 B2.[20]

This assay measures the affinity of a compound for the dopamine D₂ receptor.

  • Materials: Cell membranes expressing the human dopamine D₂ receptor, a radioligand (e.g., [³H]spiperone), the test compound (e.g., Aripiprazole), and binding buffer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. c. Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Piperazine in Antiviral Drug Discovery

Piperazine derivatives have also been developed as effective antiviral agents, targeting various stages of the viral life cycle.

Prominent Piperazine-Containing Antiviral Drugs

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that contains a piperazine moiety.[1][21] It is used in combination with other antiretroviral drugs for the treatment of HIV-1 infection.[22]

Quantitative Biological Data

The following table shows the in vitro anti-HIV-1 activity of Delavirdine.

DrugVirus StrainCell LineIC₅₀Reference
DelavirdineHIV-1 IIIBMT-411 nM[1]
DelavirdineHIV-1 RFMT-430 nM[1]
Signaling Pathway

The diagram below illustrates the mechanism of action of Delavirdine in inhibiting HIV-1 reverse transcriptase.

Delavirdine_RT_Inhibition cluster_virus HIV-1 Replication Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes dNTPs dNTPs dNTPs->RT Substrate Delavirdine Delavirdine Delavirdine->RT Binds to allosteric site, induces conformational change

Caption: Delavirdine binds to an allosteric site on HIV-1 reverse transcriptase, inhibiting its function and preventing the synthesis of viral DNA.

Experimental Protocols

A representative synthesis of Delavirdine involves:

  • Formation of the Pyridylpiperazine Intermediate: Reaction of 2-chloro-3-nitropyridine with piperazine, followed by reduction of the nitro group and reductive amination with acetone.[21]

  • Preparation of the Indole Intermediate: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.[21]

  • Coupling: The indole and pyridylpiperazine intermediates are coupled to form the final product.[21]

For a detailed synthetic scheme, see Romero et al. (1993).

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Materials: A susceptible cell line (e.g., MT-4 cells), a laboratory-adapted strain of HIV-1, the test compound (e.g., Delavirdine), and cell culture medium.

  • Procedure: a. Seed the MT-4 cells in a 96-well plate. b. Prepare serial dilutions of the test compound and add them to the cells. c. Infect the cells with a known amount of HIV-1. d. Incubate the plate for several days to allow for viral replication. e. Measure the extent of viral replication using a suitable method, such as a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the IC₅₀ value.

Piperazine in Antibacterial Drug Discovery

The piperazine ring is a common feature in the quinolone class of antibiotics. These agents are broad-spectrum bactericidal drugs that target bacterial DNA synthesis.

Prominent Piperazine-Containing Antibacterial Drugs

Ciprofloxacin is a widely used fluoroquinolone antibiotic that contains a piperazine moiety. It is effective against a broad range of Gram-positive and Gram-negative bacteria.[23] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][23]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of Ciprofloxacin.

DrugTargetOrganismIC₅₀ (µg/mL)Reference
CiprofloxacinDNA GyraseE. coli2.125[14]
CiprofloxacinTopoisomerase IVS. aureus0.821[14]
Signaling Pathway

The diagram below illustrates how Ciprofloxacin inhibits bacterial DNA replication.

Ciprofloxacin_DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA (for replication) DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to Replication DNA Replication Relaxed_DNA->Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits re-ligation of cleaved DNA

Caption: Ciprofloxacin inhibits DNA gyrase, preventing the relaxation of supercoiled DNA, which is essential for DNA replication in bacteria.

Experimental Protocols

A common synthetic route for Ciprofloxacin includes:

  • Condensation: Reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate.

  • Cyclization: The resulting intermediate is cyclized with cyclopropylamine.

  • Substitution: The chloro group on the quinolone ring is displaced by piperazine.

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield Ciprofloxacin.

For a detailed one-pot synthesis, refer to the work by the Bayer team.

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Materials: A standardized inoculum of the test bacterium, Mueller-Hinton broth, the test compound (e.g., Ciprofloxacin), and a 96-well microplate.

  • Procedure: a. Prepare serial twofold dilutions of the test compound in the microplate. b. Add a standardized inoculum of the bacterium to each well. c. Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria). d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the discovery and evaluation of piperazine-containing drugs.

Drug_Discovery_Workflow cluster_workflow Drug Discovery and Development Workflow Synthesis Synthesis of Piperazine Derivatives Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of piperazine-containing drug candidates.

In_Vitro_Assay_Logic cluster_logic Logic for In Vitro Assay Selection Therapeutic_Area Therapeutic Area (e.g., Oncology, CNS) Target_ID Target Identification (e.g., Kinase, Receptor) Therapeutic_Area->Target_ID Assay_Dev Assay Development (e.g., Kinase Assay, Binding Assay) Target_ID->Assay_Dev Screening Screening of Piperazine Library Assay_Dev->Screening Data_Analysis Data Analysis (IC50, Ki determination) Screening->Data_Analysis

Caption: Logical flow for the selection and implementation of in vitro assays for piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a highly versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic tractability have led to the development of numerous successful drugs across a wide range of therapeutic areas. The examples highlighted in this guide demonstrate the profound impact of the piperazine moiety on the treatment of cancer, psychosis, and infectious diseases. As our understanding of disease biology deepens, the rational design and synthesis of novel piperazine-containing molecules will undoubtedly continue to yield innovative and effective therapeutic agents.

References

commercial availability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis and drug discovery. Its structure, featuring a piperazine ring, an amino group, and a ketone, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, a representative synthesis protocol, and potential applications in research and development.

Commercial Availability

This compound is available from a variety of chemical suppliers. The typical specifications for this compound are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier CAS Number Molecular Formula Molecular Weight Purity Physical State
Fluorochem146788-11-6C₇H₁₇Cl₂N₃O230.1397%Solid
BOC Sciences146788-11-6C₇H₁₇Cl₂N₃O230.14>98%-
Santa Cruz Biotechnology359821-43-5 (free base)C₇H₁₅N₃O (free base)157.22 (free base)--
Henan Coreychem146788-11-6C₇H₁₇Cl₂N₃O230.1350085.0-99.8%-

Physicochemical Properties

PropertyValue
Melting Point 274°C[1]
Boiling Point 285.6°C at 760 mmHg[1]
Flash Point 126.5°C[1]
LogP 0.89920[1]

Representative Synthesis Protocol

Reaction Scheme:

A potential two-step synthesis could involve the reaction of 1-methylpiperazine with a protected 2-haloacetyl halide (e.g., N-Boc-2-chloroacetamide) followed by deprotection of the amino group.

Step 1: N-Acylation of 1-Methylpiperazine

  • To a solution of 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of N-Boc-2-chloroacetamide (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Amino Group

  • Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable solvent (e.g., dioxane, methanol).

  • Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl in methanol) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring for the removal of the Boc protecting group by TLC or LC-MS.

  • Upon completion, the dihydrochloride salt of the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation and to wash away any non-polar impurities.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The primary amino group and the piperazine nitrogen can be functionalized to introduce a variety of substituents, allowing for the generation of diverse chemical libraries for screening.

  • Scaffold for Library Synthesis: The molecule can be used as a scaffold to attach different chemical moieties. The primary amine can be acylated, alkylated, or used in reductive amination reactions. The secondary amine in the piperazine ring can also be functionalized, although it is less reactive.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Piperazine-containing compounds are prevalent in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and antianginal drugs. This compound could serve as a key intermediate in the synthesis of novel drug candidates. For instance, derivatives of 2-amino-1-(piperazin-1-yl)ethanone have been investigated as inhibitors of HIV-1 reverse transcriptase[2].

Mandatory Visualization

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_disposition Disposition Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity Impurity Impurity Profiling (LC-MS, GC-MS) Purity->Impurity Pass Pass Impurity->Pass Fail Fail Impurity->Fail Release Release Pass->Release Release for R&D Use Rework Rework Fail->Rework Rework or Reject

Caption: Quality Control Workflow for a Chemical Intermediate.

References

An In-depth Technical Guide on 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety, handling, and property information for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. Extensive searches of scientific literature and patent databases did not yield detailed experimental protocols, in-depth biological activity data, or specific mechanisms of action for this compound. It is primarily available as a research chemical and building block for synthesis.

Chemical and Physical Properties

This compound is a solid, water-soluble organic compound. Its properties are summarized in the table below.

PropertyValue
CAS Number 146788-11-6
Molecular Formula C₇H₁₇Cl₂N₃O
Molecular Weight 230.13 g/mol
Appearance Solid, often described as a white powder
Melting Point 274 °C[1][2][3]
Boiling Point 285.6 °C at 760 mmHg[2]
Flash Point 126.5 °C[2]
Purity Typically available at ≥97% purity[1][3]
IUPAC Name 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride[1][2]
InChI Key MSSSYVVCMQOTDS-UHFFFAOYSA-N[1]
Canonical SMILES CN1CCN(C(=O)CN)CC1.Cl.Cl[1]

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

A logical workflow for handling this chemical safely is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Consult SDS Consult SDS Wear PPE Wear PPE Consult SDS->Wear PPE Work in Ventilated Area Work in Ventilated Area Wear PPE->Work in Ventilated Area Weigh Solid Weigh Solid Work in Ventilated Area->Weigh Solid Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Store Securely Store Securely Dispose Waste->Store Securely

Caption: General workflow for safe handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Experimental Protocols

A comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis, purification, or application of this compound. The compound is consistently referred to as an intermediate or a building block in chemical synthesis.

General procedures for reactions involving similar piperazine-containing compounds often involve standard organic synthesis techniques. For instance, the synthesis of related compounds has been described in patents, typically involving the reaction of a piperazine derivative with a suitable electrophile.

Below is a generalized workflow for the use of a chemical intermediate like this compound in a synthetic protocol.

G Reactant_A Starting Material(s) Reaction Reaction Setup (Solvent, Temperature, etc.) Reactant_A->Reaction Intermediate 2-Amino-1-(4-methyl-piperazin-1-yl)- ethanone dihydrochloride Intermediate->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Generalized synthetic workflow.

Biological Activity and Mechanism of Action

Analytical Data

Detailed, publicly available analytical data such as assigned ¹H or ¹³C NMR spectra or mass spectrometry fragmentation data for this specific compound could not be located. Chemical suppliers may provide a certificate of analysis with lot-specific data upon request.

Conclusion

This compound is a commercially available chemical intermediate. While its basic chemical and physical properties, along with safety and handling information, are well-documented, there is a lack of in-depth technical data in the public scientific literature. Researchers and drug development professionals should treat this compound as a starting material for synthesis and conduct their own comprehensive analyses and biological evaluations as needed for their specific applications. Standard laboratory safety protocols should be strictly followed when handling this compound.

References

Methodological & Application

Synthesis of Novel Bio-active Scaffolds from 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. This starting material possesses two key reactive sites: a primary amino group and a piperazine ring, making it an excellent scaffold for generating a diverse library of compounds with potential therapeutic applications. The protocols outlined below focus on N-acylation, reductive amination, and the construction of heterocyclic systems, which are fundamental transformations in medicinal chemistry.[1][2][3][4][5]

Overview of Synthetic Strategies

The primary amino group of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone allows for a variety of chemical modifications. This note will focus on three principal synthetic pathways:

  • N-Acylation: Introduction of an acyl group to the primary amine, forming an amide linkage. This is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.[6][7][8][9]

  • Reductive Amination: Reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine. This method is highly effective for introducing a wide range of substituents.[10][11][12][13][14]

  • Heterocycle Formation: Utilization of the α-amino ketone moiety to construct various heterocyclic rings, such as pyrazines, imidazoles, or thiazoles, which are prevalent in many biologically active molecules.[15][16][17][18][19][20][21][22]

Data Presentation: Representative Synthetic Outcomes

The following tables summarize expected quantitative data for the synthesis of representative derivatives. These values are illustrative and may vary based on specific substrate and reaction conditions.

Table 1: N-Acylation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Acylating AgentProductReaction Time (h)Yield (%)Purity (%)
Acetyl chlorideN-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)acetamide285>98
Benzoyl chlorideN-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide382>97
4-Chlorobenzoyl chloride4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide388>98
Isobutyryl chlorideN-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)isobutyramide2.579>96

Table 2: Reductive Amination with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Carbonyl CompoundProductReducing AgentReaction Time (h)Yield (%)Purity (%)
Benzaldehyde1-(4-methylpiperazin-1-yl)-2-(benzylamino)ethan-1-oneNaBH(OAc)₃1275>95
4-Methoxybenzaldehyde2-((4-methoxybenzyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-oneNaBH(OAc)₃1278>96
Cyclohexanone2-(cyclohexylamino)-1-(4-methylpiperazin-1-yl)ethan-1-oneNaBH₃CN1865>95
Acetone2-(isopropylamino)-1-(4-methylpiperazin-1-yl)ethan-1-oneNaBH₃CN2460>94

Table 3: Synthesis of a Thiazole Derivative

Reactant 1Reactant 2ProductReaction Time (h)Yield (%)Purity (%)
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanoneLawesson's Reagent2-methyl-5-((4-methylpiperazin-1-yl)methyl)thiazole655>90

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification of products can be achieved by column chromatography or recrystallization.[23][24][25][26]

  • Characterization of synthesized compounds should be performed using appropriate analytical techniques such as NMR, MS, and IR spectroscopy.[27][][29]

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to generate the free amine.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the synthesis of 1-(4-methylpiperazin-1-yl)-2-(benzylamino)ethan-1-one.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in DCE, add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.

  • Add benzaldehyde (1.0 eq) to the mixture and stir for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours, or until TLC indicates the completion of the reaction.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired product.

Protocol 3: Synthesis of a 2,5-Disubstituted Thiazole

This protocol outlines a potential route to a thiazole derivative.

Materials:

  • This compound

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the target thiazole derivative.

Visualizations

General Synthetic Workflow

G start Starting Material: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride reaction Chemical Synthesis (e.g., N-Acylation, Reductive Amination, Heterocycle Formation) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Novel Derivative characterization->final_product G cluster_reactants Reactants cluster_conditions Conditions start 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone product N-Acylated Product start->product + acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product base Base (e.g., TEA) base->product solvent Solvent (e.g., DCM) solvent->product G derivative Novel Piperazine Derivative receptor Target Receptor (e.g., GPCR, Ion Channel) derivative->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) signaling_cascade->cellular_response Leads to physiological_effect Physiological Effect cellular_response->physiological_effect

References

Application Notes and Protocols for Amide Coupling with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the amide coupling of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride with a generic carboxylic acid. The formation of an amide bond is a fundamental transformation in organic synthesis, particularly crucial in the field of medicinal chemistry for the construction of complex molecules, including active pharmaceutical ingredients.[1][2] this compound is a valuable building block, incorporating a piperazine moiety known for its prevalence in CNS-active compounds and other therapeutic agents.

The protocol described herein utilizes common and efficient coupling reagents to facilitate the formation of the amide bond.[2][3] The choice of coupling reagent is critical and can depend on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.[2] This guide focuses on two widely used and reliable methods: one employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[3][4][5]

General Reaction Scheme

Experimental Protocols

Protocol 1: Amide Coupling using HATU

HATU is a highly effective uronium salt-based coupling reagent known for its fast reaction times and high yields, even with sterically hindered substrates.[1][4]

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound (CAS: 146788-11-6)[6][7][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 - 1.2 eq).

  • Add DIPEA or TEA (3.0 - 4.0 eq) to the mixture. The presence of the dihydrochloride salt of the amine necessitates the use of excess base to neutralize the HCl and facilitate the coupling reaction.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 - 1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

The EDC/HOBt system is a classic and cost-effective method for amide bond formation.[2][3] HOBt is added to suppress racemization and improve the reaction efficiency.[4]

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound (CAS: 146788-11-6)[6][7][8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA or TEA (3.0 - 4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The acidic and basic washes help to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation

The following table summarizes typical quantitative data for the described amide coupling protocols. Note that yields are highly dependent on the specific substrates used.

Coupling MethodTypical Molar Equivalents (Acid:Amine:Reagent:Base)SolventReaction Time (h)Typical Yield (%)
HATU 1 : 1.1 : 1.2 : 3-4DMF, DCM2-1670-95
EDC/HOBt 1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 3-4DCM, DMF4-2460-90

Visualizations

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Mixing Combine Reactants, Reagents, and Solvent Carboxylic_Acid->Mixing Amine_Salt 2-Amino-1-(4-methyl-piperazin-1-yl)- ethanone dihydrochloride Amine_Salt->Mixing Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Mixing Base Base (DIPEA or TEA) Base->Mixing Solvent Anhydrous Solvent (DMF or DCM) Solvent->Mixing Activation Pre-activation (if applicable) Mixing->Activation Stirring Stir at RT Activation->Stirring Quench_Extract Dilute with Organic Solvent & Aqueous Wash Stirring->Quench_Extract Dry_Concentrate Dry Organic Layer & Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the amide coupling reaction.

Signaling Pathway (Logical Relationship)

Amide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Amide (R-CONH-R') Activated_Intermediate->Amide_Product Amine Amine (R'-NH2) Amine->Amide_Product Byproducts Byproducts (e.g., Urea, HOBt) Amide_Product->Byproducts

Caption: Logical steps in coupling agent-mediated amide bond formation.

References

Application Notes and Protocols for Parallel Synthesis Using 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a versatile bifunctional building block well-suited for parallel synthesis in drug discovery and medicinal chemistry. Its structure incorporates a primary amine for diverse derivatization and a 4-methylpiperazine moiety, a privileged scaffold known to enhance the physicochemical properties and biological activity of compounds.[1] This document provides detailed protocols for the application of this reagent in the parallel synthesis of N-substituted acetamide libraries, along with relevant data and visualizations to guide researchers in its effective use. The resulting libraries of compounds can be screened for a variety of biological activities, including but not limited to antimicrobial, anti-inflammatory, and CNS-related targets.[2][3]

Key Applications in Parallel Synthesis

The primary amino group of this compound serves as a key functional handle for diversification. Two highly effective methods for library generation are parallel amide bond formation and the Ugi four-component reaction (Ugi-4CR).

  • Parallel Amide Bond Formation: This is a robust and widely used method for creating large libraries of compounds.[4] The primary amine of the title compound can be readily acylated with a diverse set of carboxylic acids, acid chlorides, or other activated acylating agents to generate a library of N-substituted 2-(4-methylpiperazin-1-yl)acetamides. This approach allows for the systematic exploration of the chemical space around the core scaffold.

  • Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a powerful tool for rapidly generating molecular complexity in a single step.[5][6] In this reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. Using 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone as the amine component allows for the creation of highly diverse and complex molecular libraries with multiple points of diversification.

Data Presentation

The following tables summarize representative quantitative data for the parallel synthesis of N-substituted acetamide libraries using a primary amine building block analogous to 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone. The data is based on typical yields and purities achieved in solution-phase parallel synthesis protocols.

Table 1: Representative Yields for Parallel Amide Synthesis

Carboxylic Acid Diversity ElementCoupling ReagentSolventReaction Time (h)Yield (%)*
Benzoic AcidHATUDMF1685
4-Chlorobenzoic AcidHATUDMF1682
4-Methoxybenzoic AcidHATUDMF1688
Thiophene-2-carboxylic acidHATUDMF1679
Cyclohexanecarboxylic acidHATUDMF1691
Acetic AcidHATUDMF1693

*Yields are representative and based on reactions with structurally similar primary amines. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Purity of Synthesized Amide Library

Compound IDCarboxylic Acid UsedLC-MS Purity (%)
L1-A1Benzoic Acid>95
L1-A24-Chlorobenzoic Acid>95
L1-A34-Methoxybenzoic Acid>95
L1-A4Thiophene-2-carboxylic acid>90
L1-A5Cyclohexanecarboxylic acid>95
L1-A6Acetic Acid>95

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of an N-Substituted Acetamide Library

This protocol describes the parallel synthesis of a 96-member library of N-substituted 2-(4-methylpiperazin-1-yl)acetamides from this compound and a diverse set of 96 carboxylic acids in a 96-well plate format.

Materials:

  • This compound

  • Library of 96 diverse carboxylic acids

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Centrifugal evaporator

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.

    • Prepare a 0.4 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the corresponding 0.2 M carboxylic acid solution.

    • Add 100 µL of the 0.2 M this compound solution to each well.

    • Add 200 µL of the 0.8 M DIPEA solution to each well to neutralize the dihydrochloride salt and facilitate the coupling reaction.

    • Add 100 µL of the 0.4 M HATU solution to each well to initiate the amide bond formation.

  • Reaction and Work-up:

    • Seal the 96-well reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.

    • Re-dissolve the residue in each well in an appropriate solvent (e.g., DMSO) for analysis and screening.

  • Analysis:

    • Analyze the purity of each compound in the library using LC-MS.

Protocol 2: Ugi Four-Component Reaction in Parallel Format

This protocol outlines the parallel synthesis of a library of α-acylamino carboxamides using 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone as the amine component.

Materials:

  • This compound

  • Library of diverse aldehydes

  • Library of diverse carboxylic acids

  • Library of diverse isocyanides

  • Methanol (MeOH)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in methanol. Add 2 equivalents of a non-nucleophilic base like DIPEA to free the amine.

    • Prepare 0.2 M solutions of each aldehyde, carboxylic acid, and isocyanide in methanol in separate 96-well plates.

  • Reaction Setup:

    • In a 96-well reaction block, add 100 µL of the 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone solution to each well.

    • Add 100 µL of the corresponding aldehyde solution to each well.

    • Add 100 µL of the corresponding carboxylic acid solution to each well.

    • Add 100 µL of the corresponding isocyanide solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 48 hours.

    • After completion, the solvent can be evaporated, and the products can be purified by an appropriate method if necessary (e.g., preparative HPLC).

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_reaction Parallel Synthesis in 96-Well Plate cluster_workup Work-up and Analysis reagent_amine 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride in DMF add_amine Dispense Amine Solution reagent_amine->add_amine reagent_acids 96 Carboxylic Acids in DMF add_acids Dispense Carboxylic Acids reagent_acids->add_acids reagent_hatu HATU in DMF add_hatu Dispense HATU reagent_hatu->add_hatu reagent_dipea DIPEA in DMF add_dipea Dispense DIPEA reagent_dipea->add_dipea add_acids->add_amine add_amine->add_dipea add_dipea->add_hatu react Shake at RT for 16h add_hatu->react evaporate Evaporate Solvent react->evaporate dissolve Dissolve in DMSO evaporate->dissolve analyze LC-MS Analysis dissolve->analyze

Caption: Parallel amide synthesis workflow.

Potential Biological Pathway: Inflammatory Signaling

Compounds containing a piperazine scaffold have been shown to possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokine signaling. The diagram below illustrates a simplified inflammatory signaling pathway that could be a target for compounds synthesized from the title building block.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK) adaptor->kinase_cascade nfkb_i NF-κB / IκB Complex kinase_cascade->nfkb_i nfkb_a Active NF-κB nfkb_i->nfkb_a IκB degradation nfkb_n NF-κB nfkb_a->nfkb_n Translocation gene Pro-inflammatory Gene Transcription nfkb_n->gene cytokines TNF-α, IL-1β, etc. gene->cytokines lps Inflammatory Stimulus (e.g., LPS) lps->receptor compound Synthesized Compound (Potential Inhibitor) compound->kinase_cascade Inhibition

Caption: Inhibition of NF-κB inflammatory pathway.

References

Application Notes and Protocols for N-alkylation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of the primary amino group of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. Two primary methods are presented: Direct Alkylation using alkyl halides and Reductive Amination using aldehydes or ketones. These methods allow for the introduction of a wide variety of substituents, a key step in the synthesis of diverse compound libraries for drug discovery.

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a versatile building block in medicinal chemistry. Its primary amine provides a reactive handle for derivatization to explore structure-activity relationships (SAR). The N-alkylation of this primary amine can significantly modulate the pharmacological properties of the resulting compounds. However, challenges such as over-alkylation can lead to mixtures of products, complicating purification and reducing yields.[1][2][3]

This document outlines two robust and widely used methods to achieve mono-N-alkylation:

  • Direct Alkylation: This classic method involves the reaction of the primary amine with an alkyl halide in the presence of a base. While straightforward, it requires careful control of reaction conditions to minimize the formation of di-alkylation byproducts.[4]

  • Reductive Amination: This is a highly efficient and selective one-pot method for forming C-N bonds.[5][6] It proceeds through the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[5][6][7] This method is particularly advantageous as it prevents the formation of quaternary ammonium salts and often provides cleaner reactions with higher yields of the mono-alkylated product.[6][8]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the two N-alkylation methods. The exact parameters may require optimization depending on the specific alkylating or carbonyl reagent used.

ParameterMethod 1: Direct AlkylationMethod 2: Reductive Amination
Alkylating/Carbonyl Reagent Alkyl halide (e.g., R-Br, R-I)Aldehyde (R-CHO) or Ketone (R-C(O)-R')
Stoichiometry (Amine:Reagent) 1 : 1.0 - 1.2 equivalents1 : 1.0 - 1.2 equivalents
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Mild acid catalyst (e.g., acetic acid) may be used
Reducing Agent Not applicableSodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol
Temperature Room temperature to 80°CRoom temperature
Reaction Time 4 - 24 hours2 - 12 hours
Key Advantages Simple setup, readily available reagentsHigh selectivity for mono-alkylation, mild conditions, avoids over-alkylation
Potential Issues Over-alkylation (di-alkylation), formation of quaternary saltsCompatibility of the carbonyl group with other functional groups

Mandatory Visualization: Experimental Workflows

direct_alkylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Add Solvent (e.g., DMF) & Base (e.g., K₂CO₃) start->reagents alkyl_halide Add Alkyl Halide (R-X) reagents->alkyl_halide heat Heat Reaction Mixture (e.g., 60-80°C) monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Final Product: N-Alkyl-2-amino-1-(4-methyl-piperazin-1-yl)-ethanone purify->end_product reductive_amination_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Add Solvent (e.g., DCE) & Base (e.g., DIPEA) start->reagents carbonyl Add Aldehyde/Ketone reagents->carbonyl stir Stir for Imine Formation (e.g., 1 hour) reduce Add Reducing Agent (e.g., STAB) stir->reduce monitor Monitor Progress (TLC / LC-MS) reduce->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Final Product: N-Alkyl-2-amino-1-(4-methyl-piperazin-1-yl)-ethanone purify->end_product

References

Application Notes and Protocols for the Purification of Reaction Products Containing the 4-Methylpiperazine Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of reaction products incorporating the 4-methylpiperazine moiety. The basic nature of the 4-methylpiperazine group presents unique challenges and opportunities in purification, which are addressed through various techniques including chromatography, liquid-liquid extraction, crystallization, and the use of scavenger resins.

Introduction

The 4-methylpiperazine group is a common structural motif in many active pharmaceutical ingredients (APIs) and drug candidates due to its favorable physicochemical properties, including aqueous solubility and its ability to form salts. However, its basicity can lead to challenges during purification, such as strong interactions with silica gel in normal-phase chromatography, leading to peak tailing and poor separation. Effective purification is critical to remove unreacted starting materials, by-products, and catalysts to ensure the purity and safety of the final compound.

Common Impurities

A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Common impurities in reactions involving 4-methylpiperazine can include:

  • Excess Starting Materials: Unreacted 4-methylpiperazine or other reagents.

  • By-products: Products from side reactions.

  • Degradation Products: For instance, 1-amino-4-methylpiperazine can oxidize to form 1-methyl-4-nitroso-piperazine (MNP), a potential genotoxic impurity.[1][2]

  • Catalyst Residues: Residual metals from catalytic reactions.

Purification Techniques

Several methods can be employed for the purification of compounds containing the 4-methylpiperazine group. The choice of technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product.

Flash Chromatography

Flash chromatography is a widely used technique for the purification of organic compounds. However, the basicity of the 4-methylpiperazine group can cause issues with standard silica gel.

Challenges:

  • Peak Tailing: Strong interaction between the basic amine and acidic silanol groups on the silica surface can lead to broad, tailing peaks and poor separation.[3][4]

  • Low Recovery: Irreversible adsorption of the product onto the silica gel can result in low yields.[3]

Solutions:

  • Basic Modifiers: Adding a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can neutralize the acidic silanol groups and improve peak shape.[3][4][5]

  • Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups can prevent the unwanted interaction with basic compounds.[4][5]

  • Reversed-Phase Chromatography: For less polar compounds, reversed-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) can be an effective alternative.

Experimental Protocol: Flash Chromatography of a Basic Compound

This protocol is a general guideline for the purification of a product containing a 4-methylpiperazine group using normal-phase flash chromatography with a basic modifier.

Materials:

  • Crude reaction mixture

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography system (column, pump, fraction collector)

Procedure:

  • TLC Analysis (Method Development):

    • Prepare a stock solution of the polar modifier: 2-10% ammonium hydroxide in methanol.

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a starting mobile phase of 95:5:0.5 DCM:MeOH:NH₄OH (using the stock solution for the methanolic ammonia).[3]

    • Visualize the spots under UV light and/or by staining.

    • Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from the TLC analysis.

    • A gradient elution, gradually increasing the polarity of the mobile phase, can be used to improve separation.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary: Flash Chromatography

ParameterValue/RangeReference
Stationary Phase Silica Gel (with modifier) or Amine-functionalized Silica[3][4]
Mobile Phase DCM/MeOH with 0.1-1% Triethylamine or Ammonium Hydroxide[3][4][5]
Typical Yield >95% (can be lower due to adsorption)[6]
Typical Purity >97-99%[6]

Workflow for Flash Chromatography Purification

flash_chromatography cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis (Method Development) Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Analyze->Elute Continue Elution Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Chromatography.

Liquid-Liquid Extraction (Acid-Base Extraction)

This technique leverages the basicity of the 4-methylpiperazine group to separate it from neutral or acidic impurities. By adjusting the pH of the aqueous phase, the protonated, water-soluble form of the amine can be separated from the neutral, organic-soluble impurities.

Principle:

  • Dissolve the crude reaction mixture in an organic solvent.

  • Wash with an acidic aqueous solution (e.g., dilute HCl). The basic compound will be protonated and move to the aqueous layer.

  • Separate the layers. The organic layer contains neutral and acidic impurities.

  • Basify the aqueous layer (e.g., with NaOH) to deprotonate the desired compound, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

This protocol describes the purification of a product containing a 4-methylpiperazine group from a reaction mixture containing neutral by-products.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer now contains neutral and acidic impurities and can be discarded (if the product is basic).

  • Basification: To the aqueous layer, slowly add 1M NaOH with stirring until the pH is basic (e.g., pH 10-12), which will deprotonate the amine.

  • Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous layer in the separatory funnel. Shake vigorously and allow the layers to separate.

  • Repeat Extraction: Drain the organic layer and repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.

  • Washing and Drying: Combine all the organic extracts. Wash with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Quantitative Data Summary: Acid-Base Extraction

ParameterValue/RangeReference
Aqueous Acid 1M HCl or other dilute mineral acidGeneral Protocol
Aqueous Base 1M NaOH or other strong baseGeneral Protocol
Typical Yield >80%[7]
Typical Purity >90%[7]

Logical Flow of Acid-Base Extraction

acid_base_extraction Start Crude Mixture in Organic Solvent AcidWash Wash with Aqueous Acid (e.g., 1M HCl) Start->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities Separate1->Organic1 Aqueous1 Aqueous Layer: Protonated Product Separate1->Aqueous1 Basify Basify Aqueous Layer (e.g., 1M NaOH) Aqueous1->Basify BackExtract Extract with Fresh Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Layer: (Discard) Separate2->Aqueous2 Organic2 Organic Layer: Pure Product Separate2->Organic2 WashDry Wash with Brine and Dry Organic2->WashDry Isolate Evaporate Solvent WashDry->Isolate FinalProduct Purified Product Isolate->FinalProduct

Caption: Logical flow for Acid-Base Extraction.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. The choice of solvent is critical for successful crystallization.

Principle: A suitable solvent system is one in which the product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.

Experimental Protocol: Recrystallization

This protocol provides a general method for the recrystallization of a solid product containing a 4-methylpiperazine group.

Materials:

  • Crude solid product

  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, heptane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An anti-solvent (in which the compound is insoluble) may be needed for a two-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary: Crystallization

ParameterValue/RangeReference
Common Solvents Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Heptane[8][9]
Typical Yield 70-95% (dependent on solubility)[9]
Typical Purity >99%General Knowledge

Workflow for Crystallization

crystallization Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Cool Slowly to Form Crystals Dissolve->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Crystallization.

Scavenger Resins

Scavenger resins are functionalized polymers used to selectively remove excess reagents or by-products from a reaction mixture, simplifying purification.

Types of Scavenger Resins for Amine-Containing Compounds:

  • Isocyanate Resins: React with primary and secondary amines to form ureas, which can be filtered off.

  • Sulfonic Acid Resins (Strong Cation Exchange): Protonate and bind basic compounds like amines. The desired product can be released by washing with a basic solution.

  • Metal Scavengers (e.g., Thiol or TMT resins): Used to remove residual metal catalysts (e.g., Palladium) from the reaction mixture.[10]

Experimental Protocol: Amine Scavenging with Isocyanate Resin

This protocol is for removing excess primary or secondary amine starting material from a reaction that produces a tertiary amine product containing a 4-methylpiperazine group.

Materials:

  • Crude reaction mixture

  • Isocyanate scavenger resin

  • An appropriate solvent (e.g., DCM, THF)

  • Reaction vessel with stirrer

  • Filtration apparatus

Procedure:

  • Resin Swelling: Add the isocyanate resin to the reaction vessel and swell it in the chosen solvent for 15-30 minutes.

  • Scavenging: Add the crude reaction mixture to the swollen resin.

  • Agitation: Stir the mixture at room temperature. The reaction time will depend on the reactivity of the amine (typically 1-16 hours). Monitor the disappearance of the excess amine by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with the solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary: Scavenger Resins

ParameterValue/RangeReference
Resin Type Isocyanate, Sulfonic Acid, Metal Scavengers (e.g., MP-TMT)[10]
Equivalents of Resin 2-5 equivalents relative to the species being scavenged[10]
Reaction Time 1-16 hoursGeneral Protocol
Impurity Removal Can reduce metal contaminants to <10 ppm[10]

Workflow for Scavenger Resin Purification

scavenger_resin Start Crude Reaction Mixture AddResin Add Scavenger Resin Start->AddResin Stir Stir at Room Temperature AddResin->Stir Filter Filter to Remove Resin Stir->Filter Resin Resin with Bound Impurity Filter->Resin Filtrate Filtrate with Pure Product Filter->Filtrate Evaporate Evaporate Solvent Filtrate->Evaporate FinalProduct Purified Product Evaporate->FinalProduct

Caption: Workflow for Scavenger Resin Purification.

Conclusion

The purification of reaction products containing the 4-methylpiperazine group requires careful consideration of the compound's basic nature. By selecting the appropriate technique—be it flash chromatography with modified conditions, acid-base extraction, crystallization, or the use of scavenger resins—high purity products can be efficiently obtained. The protocols and data presented in these application notes serve as a guide for researchers to develop robust and effective purification strategies for this important class of compounds. Method development and optimization, guided by analytical techniques such as TLC and LC-MS, are key to achieving the desired purity and yield.

References

Application Notes and Protocols: Protecting Group Strategies for the Primary Amine of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a valuable building block in medicinal chemistry and drug discovery. Its primary amine serves as a key functional handle for further molecular elaboration. To achieve selective modifications at other positions of a target molecule or to prevent undesired side reactions during synthesis, effective protection of this primary amine is crucial.[1][2] This document provides detailed application notes and experimental protocols for the protection of the primary amine of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Challenges in Protecting 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

The chemical structure of the target molecule presents specific challenges that must be addressed for successful and selective protection of the primary amine:

  • Presence of Multiple Basic Centers: The molecule contains a primary aliphatic amine and a tertiary amine within the piperazine ring. The tertiary amine can compete for reagents, particularly in acylation reactions, or act as an unwanted base.[3] Reaction conditions must be optimized to ensure chemoselective protection of the more nucleophilic primary amine.

  • α-Amino Ketone Moiety: The α-amino ketone functionality can be susceptible to side reactions such as self-condensation or decomposition under harsh acidic or basic conditions.[2] Therefore, mild reaction and deprotection conditions are essential to maintain the integrity of the molecular scaffold.

  • Starting Material Salt Form: The commercially available starting material is a dihydrochloride salt, meaning the primary amine and one of the piperazine nitrogens are protonated. A suitable base must be used in the reaction mixture to liberate the free primary amine, allowing it to react with the protecting group reagent.

Protecting Group Strategies: A Comparative Overview

The choice of protecting group depends on the overall synthetic strategy, particularly the desired orthogonality with other protecting groups and the required deprotection conditions.[4]

Protecting GroupProtection ReagentDeprotection ConditionStabilityKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[5]Base-stable, stable to hydrogenolysisAcid-labile, suitable for orthogonal strategies with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6]Acid-stable, base-stableRemovable under neutral conditions, orthogonal to acid- and base-labile groups.
Fmoc 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSuMild base (e.g., piperidine in DMF)[7][8]Acid-stable, stable to hydrogenolysisBase-labile, widely used in solid-phase peptide synthesis, orthogonal to acid-labile and hydrogenolysis-labile groups.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

tert-Butoxycarbonyl (Boc) Protection

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate.

Reagents and Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Suspend this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (2.2-2.5 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection Protocol (Acidic Cleavage):

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in dioxane.[9]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The deprotected amine will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

Benzyloxycarbonyl (Cbz) Protection

This protocol details the protection of the primary amine using benzyl chloroformate.

Reagents and Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or THF and water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate or sodium carbonate (2.5-3.0 eq) in portions.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

This protocol describes the protection of the primary amine using Fmoc-Cl or Fmoc-OSu.

Reagents and Materials:

  • This compound

  • 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Dioxane or acetone and water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or acetone) and aqueous sodium bicarbonate/carbonate solution.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in dioxane or acetone dropwise.[8]

  • Stir the reaction at room temperature for several hours or overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Carefully acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the Fmoc-protected product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Deprotection Protocol (Base-mediated Cleavage):

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[7]

  • Stir the mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate workup or chromatography to isolate the free amine.

Visualized Workflows

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_product Protected Product start 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride boc_prot Boc Protection (Boc)₂O, Base, Solvent start->boc_prot cbz_prot Cbz Protection Cbz-Cl, Base, Solvent/H₂O start->cbz_prot fmoc_prot Fmoc Protection Fmoc-OSu, Base, Solvent/H₂O start->fmoc_prot boc_prod Boc-Protected Amine boc_prot->boc_prod cbz_prod Cbz-Protected Amine cbz_prot->cbz_prod fmoc_prod Fmoc-Protected Amine fmoc_prot->fmoc_prod

Caption: General workflow for the protection of the primary amine.

Deprotection_Workflow cluster_start Protected Amine cluster_deprotection Deprotection Step cluster_product Deprotected Product boc_start Boc-Protected Amine boc_deprot Acidic Deprotection (TFA or HCl) boc_start->boc_deprot cbz_start Cbz-Protected Amine cbz_deprot Hydrogenolysis (H₂, Pd/C) cbz_start->cbz_deprot fmoc_start Fmoc-Protected Amine fmoc_deprot Basic Deprotection (Piperidine/DMF) fmoc_start->fmoc_deprot final_prod Free Primary Amine boc_deprot->final_prod cbz_deprot->final_prod fmoc_deprot->final_prod

Caption: Orthogonal deprotection strategies for the protected amine.

Conclusion

The selective protection of the primary amine of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a critical step for its use as a synthetic intermediate. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions. The protocols provided herein offer robust starting points for the efficient and selective protection and deprotection of this versatile building block. Careful control of reaction conditions, especially the stoichiometry of the base for the dihydrochloride starting material, is essential for achieving high yields and purity.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride and its derivatives. The synthesis is presented as a two-step process involving the acylation of N-methylpiperazine to form a key chloro-intermediate, followed by amination to yield the final product. Three distinct and scalable amination methods are discussed: direct ammonolysis, the Gabriel synthesis, and the Delépine reaction. This guide includes considerations for process optimization, safety, and purification, with quantitative data summarized in tables for comparative analysis. Detailed experimental protocols and visualizations of the synthetic pathways and workflows are provided to aid in the successful scale-up of this important class of compounds, which are valuable building blocks in medicinal chemistry.[1][2]

Introduction

Piperazine derivatives are a significant class of compounds in modern drug discovery, forming the core structure of numerous therapeutic agents.[2][3] The title compound, this compound, and its analogues are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of these molecules is therefore of high importance.

This document outlines a robust and scalable two-step synthetic route. The first step involves the acylation of N-methylpiperazine with chloroacetyl chloride to produce the intermediate, 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. The second step focuses on the introduction of the amino group to yield the desired product. Three established methods for this amination step are presented, each with distinct advantages and disadvantages in a scale-up context.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process starting from N-methylpiperazine.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation N_methylpiperazine N-Methylpiperazine Intermediate 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone N_methylpiperazine->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Final_Product 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Intermediate->Final_Product Amination Amine_source {Ammonia | Phthalimide | Hexamethylenetetramine} Amine_source->Final_Product Dihydrochloride_Salt 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride Final_Product->Dihydrochloride_Salt Acidification HCl HCl HCl->Dihydrochloride_Salt Scale_Up_Workflow Start Lab Scale Synthesis (grams) Risk_Assessment Risk Assessment (Hazards, Exotherms) Start->Risk_Assessment Process_Optimization Process Optimization (Solvents, Reagents, Temp.) Risk_Assessment->Process_Optimization Pilot_Scale Pilot Scale Synthesis (kilograms) Process_Optimization->Pilot_Scale In_Process_Controls In-Process Controls (TLC, HPLC, pH) Pilot_Scale->In_Process_Controls Purification_Optimization Purification & Crystallization Optimization In_Process_Controls->Purification_Optimization Full_Scale Full-Scale Production (tonnes) Purification_Optimization->Full_Scale Final_Product_QC Final Product QC (Purity, Identity, Yield) Full_Scale->Final_Product_QC

References

Application Notes and Protocols for Screening the Biological Activity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a synthetic compound featuring a piperazine moiety, a common scaffold in medicinal chemistry. The piperazine ring is present in a wide array of approved drugs, valued for its ability to influence pharmacokinetic properties and serve as a versatile scaffold for interacting with various biological targets.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3][4][5]

These application notes provide a comprehensive framework for conducting an initial biological activity screening of this compound. The following protocols outline key experiments to assess its potential as an anticancer, antimicrobial, and CNS-active agent, as well as its general cytotoxicity.

Initial Compound Handling and Preparation

1. Compound Information:

  • IUPAC Name: 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride[]

  • CAS Number: 146788-11-6[7][8]

  • Molecular Formula: C₇H₁₅N₃O · 2HCl[]

  • Molecular Weight: 230.14 g/mol [7]

2. Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10 mM or 50 mM). The dihydrochloride salt form should enhance aqueous solubility.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Screening for Anticancer Activity

The piperazine scaffold is a key component of numerous kinase inhibitors used in oncology.[4][5] Therefore, a primary area of investigation is the compound's potential to inhibit cancer cell proliferation.

Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines

This protocol utilizes the MTT assay to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plates (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of the test compound incubate1->treat controls Include vehicle (e.g., water) and positive (e.g., Doxorubicin) controls incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % cell viability and determine IC50 value read->analyze

Caption: Workflow for MTT-based cytotoxicity screening.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of the solvent used for the compound) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-70.1
1
10
50
100
A5490.1
1
10
50
100

Screening for Antimicrobial Activity

Piperazine derivatives have been investigated for their potential as antimicrobial agents.[2] A standard method to screen for antibacterial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Experimental Workflow:

G prep Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate inoculate Add standardized bacterial inoculum to each well (final conc. ~5 x 10^5 CFU/mL) prep->inoculate controls Include sterility (broth only), growth (broth + inoculum), and positive (antibiotic) controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine Determine MIC: the lowest concentration with no visible bacterial growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound across a 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control (a known antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation:

Bacterial StrainCompound MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus
Escherichia coli

Screening for Central Nervous System (CNS) Activity

The 4-methylpiperazine structure is a key feature of several CNS-active drugs.[3] A foundational step in assessing CNS activity is to evaluate the compound's effect on key neurotransmitter receptors. A receptor binding assay can determine if the compound interacts with a specific target.

Protocol 3: Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from the serotonin 2A (5-HT₂ₐ) receptor, a common target for antipsychotic and antidepressant drugs.[3]

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₂ₐ receptor

  • Radioligand (e.g., [³H]ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound stock solution

  • Non-specific binding control (e.g., Mianserin)

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Signaling Pathway Context:

G ligand [3H]ketanserin (Radioligand) binding Binding ligand->binding compound Test Compound receptor 5-HT2A Receptor compound->receptor competes receptor->binding signal No Signal (Displacement)

Caption: Competitive radioligand binding assay principle.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]ketanserin) to all wells.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Mianserin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀, which can be converted to a binding affinity constant (Ki).

Data Presentation:

Compound Concentration (nM)CPM (Counts Per Minute)% Inhibition of Specific BindingKi (nM)
1
10
100
1000
10000

Conclusion

This document provides a foundational set of protocols for the initial biological screening of this compound. Based on the activities of structurally related compounds, these assays in oncology, microbiology, and neuroscience represent high-priority areas for investigation. The results from these screens will guide further, more specific mechanistic studies, and help to elucidate the therapeutic potential of this novel compound. It is critical to include appropriate positive and negative controls in all experiments to ensure the validity of the data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Couplings with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields in amide coupling reactions involving 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the coupling reaction, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my amide coupling reaction with this compound resulting in a low or no yield?

Answer:

Low or no yield in amide coupling reactions is a frequent challenge.[1] Several factors can contribute to this issue, particularly when using a dihydrochloride salt as the amine source. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Potential Causes and Solutions:

  • Incomplete Neutralization of the Amine Salt: this compound is a salt containing two equivalents of hydrochloric acid. The primary amine, which acts as the nucleophile in the coupling reaction, is protonated and therefore unreactive. It is crucial to add a sufficient amount of a non-nucleophilic base to neutralize both hydrochloride equivalents and liberate the free amine.

    • Troubleshooting: Use at least two equivalents of a tertiary amine base such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize the dihydrochloride salt. An additional equivalent of base may be required to neutralize the acid generated during the activation of the carboxylic acid, depending on the coupling reagent used.[2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester) to react with the amine.[1][3]

    • Troubleshooting: Ensure your coupling reagent is of high quality and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Common coupling reagents include HATU, HBTU, and EDC, often used with an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[3][4] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[5]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate and deactivate carbodiimide-based coupling reagents like EDC.[1][6]

    • Troubleshooting: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[1][6] Store hygroscopic reagents, such as EDC, in a desiccator.[6]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[1]

    • Troubleshooting: Consider using a more powerful coupling reagent like HATU or COMU.[4][5] Increasing the reaction temperature or extending the reaction time may also be beneficial.

Question 2: I am observing multiple spots on my TLC or LC-MS, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer:

The presence of the N-methylpiperazine moiety can lead to specific side reactions.

Potential Side Reactions and Solutions:

  • Di-acylation: Although the tertiary amine of the piperazine ring is less nucleophilic than the primary amine, it can potentially react with the activated carboxylic acid, especially if a large excess of the acid or coupling reagent is used.

    • Troubleshooting: Use a controlled stoichiometry of the carboxylic acid and coupling reagent (close to 1:1 with the amine). Add the activated carboxylic acid solution slowly to the amine solution to avoid localized high concentrations.

  • Guanidinylation: When using aminium/uronium-based coupling reagents like HATU or HBTU in excess, a side reaction can occur where the free amino group is converted to a guanidinium group.[7]

    • Troubleshooting: Avoid a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can help suppress this side reaction.[7]

  • Racemization: If the carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of epimerization during the activation step.[8]

    • Troubleshooting: The use of additives like HOBt or HOAt can significantly suppress racemization.[8] Running the reaction at lower temperatures can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my reaction with this compound?

A1: The choice of coupling reagent depends on factors like the steric hindrance of your substrates and the desired reaction conditions.

  • For standard couplings: EDC in combination with HOBt or OxymaPure is a cost-effective and efficient choice.

  • For sterically hindered substrates or difficult couplings: More reactive uronium/aminium reagents like HATU, HCTU, or COMU are recommended as they can lead to higher yields and faster reaction times.[4][9]

  • To minimize racemization: Phosphonium reagents like PyBOP or the use of additives such as HOBt or HOAt with other coupling reagents are effective.[8][10]

Q2: What is the optimal stoichiometry of reagents for the coupling reaction?

A2: A good starting point for optimization is as follows:

ReagentStoichiometry (equivalents)
Carboxylic Acid1.0
This compound1.0 - 1.2
Coupling Reagent (e.g., HATU, EDC)1.0 - 1.5
Additive (e.g., HOBt, OxymaPure) - if used with EDC1.0 - 1.5
Non-nucleophilic Base (e.g., DIEA, TEA)2.0 - 3.0

Note: The amount of base needs to be carefully optimized. At least two equivalents are required to neutralize the dihydrochloride salt. An additional equivalent is often needed to neutralize the acid byproduct from the coupling reaction and to facilitate the reaction.

Q3: Which solvents are recommended for this amide coupling reaction?

A3: Polar aprotic solvents are generally the best choice for amide coupling reactions as they can dissolve the reactants and intermediates.

  • Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents.[6]

  • Solvents to Avoid: Protic solvents like water and alcohols should be avoided as they can react with the activated carboxylic acid intermediate.

Q4: How should I purify the final amide product?

A4: The purification method will depend on the properties of your final product.

  • Aqueous Work-up: A standard aqueous work-up can be effective for removing water-soluble byproducts, such as the urea byproduct from EDC couplings and excess base. This typically involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.

  • Column Chromatography: If the work-up is insufficient to achieve the desired purity, silica gel column chromatography is a common next step.

  • Recrystallization: For crystalline solid products, recrystallization can be an excellent method for achieving high purity.[7] Solvents like ethanol, acetone, or acetonitrile can be effective for recrystallizing amides.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIEA (3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.0-1.5 equivalents), and this compound (1.0-1.2 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base like DIEA (3.0 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.0-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight, monitoring its progress by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

Visualizations

Amide_Coupling_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation Amine Dihydrochloride 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride Neutralization Amine Neutralization Amine Dihydrochloride->Neutralization Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base (≥ 2 eq.) Base->Neutralization Coupling Amide Bond Formation Activation->Coupling Neutralization->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide coupling with this compound.

Troubleshooting_Yield Start Low or No Yield Check_Base Check Base Stoichiometry (≥ 2 eq. for dihydrochloride) Start->Check_Base Check_Reagents Verify Reagent Quality (Coupling agent, anhydrous solvents) Check_Base->Check_Reagents [Stoichiometry OK] Increase_Base Increase Base to 2-3 equivalents Check_Base->Increase_Base [Stoichiometry < 2 eq.] Check_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions [Reagents OK] Use_Fresh_Reagents Use fresh, high-purity coupling reagent and anhydrous solvents Check_Reagents->Use_Fresh_Reagents [Reagents questionable] Check_Conditions->Start [No improvement] Successful_Reaction Improved Yield Check_Conditions->Successful_Reaction [Optimization successful] Increase_Base->Start Use_Fresh_Reagents->Start Increase_Temp_Time Increase temperature or prolong reaction time

Caption: Troubleshooting workflow for low reaction yield.

References

solubility issues of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride in organic solvents.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively published. However, based on the chemical structure (a dihydrochloride salt of a primary amine), a qualitative solubility profile can be predicted. As a salt, it is expected to be more soluble in polar solvents and less soluble in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Water HighSolubleThe ionic nature of the dihydrochloride salt facilitates interaction with polar water molecules.[1]
Methanol HighSoluble to Sparingly SolubleAs a polar protic solvent, methanol can solvate the salt, though likely less effectively than water.
Ethanol HighSparingly Soluble to Poorly SolubleThe slightly lower polarity of ethanol compared to methanol may result in reduced solubility.
Dimethyl Sulfoxide (DMSO) HighSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic and inorganic salts.[2]
N,N-Dimethylformamide (DMF) HighSolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many salts.
Acetonitrile MediumPoorly SolubleThe lower polarity of acetonitrile compared to DMSO and DMF may limit its ability to dissolve the salt.
Dichloromethane (DCM) LowInsolubleNon-polar solvents like DCM are generally poor solvents for ionic salts.
Diethyl Ether LowInsolubleThe non-polar nature of diethyl ether makes it unsuitable for dissolving hydrochloride salts.[1]
Hexanes LowInsolubleA non-polar solvent that will not effectively solvate the ionic compound.

Experimental Protocols

For researchers needing to determine the precise solubility of this compound in a specific solvent for their experiments, the following protocol for a standard shake-flask method is provided.

Protocol: Determination of Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, Methanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to the vial.

    • Cap the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Shake the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Analyze the diluted sample using a validated HPLC method (or another appropriate technique) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Question: I am trying to prepare a stock solution of this compound in my chosen organic solvent, but it is not dissolving completely. What should I do?

  • Answer:

    • Verify Solvent Polarity: As a dihydrochloride salt, this compound will have limited solubility in non-polar or weakly polar organic solvents.[1] Ensure you are using a sufficiently polar solvent such as DMSO or DMF for higher concentration stock solutions.

    • Increase Temperature: Gently warming the solution can increase the solubility of many compounds.[3] Use a water bath and do not exceed the boiling point of the solvent. Be mindful of potential compound degradation at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.

    • Reduce Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent. Try preparing a more dilute solution.

    • Co-solvents: Adding a small amount of a more polar, miscible co-solvent (like water, if permissible for your experiment) can sometimes enhance solubility. However, be aware that this will change the properties of your solvent system.

Issue 2: The compound precipitates out of solution over time.

  • Question: I was able to dissolve the compound, but it precipitated out of my stock solution after storage. Why did this happen and how can I prevent it?

  • Answer:

    • Supersaturated Solution: You may have created a supersaturated solution, especially if you used heating to aid dissolution. Upon cooling, the solubility decreases, leading to precipitation. The solution should be allowed to cool to room temperature slowly before storage.

    • Storage Temperature: Storing the solution at a lower temperature (e.g., 4 °C or -20 °C) can significantly decrease the solubility. If possible, store the stock solution at room temperature if the compound is stable. If cold storage is required, you may need to prepare a less concentrated stock solution.

    • Solvent Evaporation: Ensure your storage container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and could lead to precipitation.

Frequently Asked Questions (FAQs)

  • Q1: Why is a dihydrochloride salt used for this compound?

    • A1: Converting a basic compound, such as one containing amine groups, into a salt form is a common strategy in drug development to improve properties like solubility (especially in aqueous media), stability, and ease of handling of the solid material.

  • Q2: Can I convert the dihydrochloride salt back to the free base to improve solubility in non-polar organic solvents?

    • A2: Yes, it is chemically possible to neutralize the dihydrochloride salt to its free base form using a suitable base. The free base will likely have significantly better solubility in non-polar organic solvents. However, this will alter the chemical properties of the compound, and the stability of the free base may be different from the salt form. This should only be done if the experimental protocol requires the free base form.

  • Q3: Does the pH of the solvent matter for the solubility of this compound?

    • A3: In aqueous or protic organic solvents, the pH can have a significant impact on the solubility of ionizable compounds. For this dihydrochloride salt, it is expected to be more soluble at a lower pH. If you are working with buffered solutions, the solubility should be determined at the specific pH of your experiment.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the factors affecting solubility.

Troubleshooting_Solubility start Start: Solubility Issue with This compound check_solvent Is the solvent polar? (e.g., DMSO, DMF, Methanol) start->check_solvent use_polar Switch to a more polar solvent. check_solvent->use_polar No increase_temp Try gentle heating. check_solvent->increase_temp Yes use_polar->start sonicate Use sonication. increase_temp->sonicate Still not dissolved success Compound Dissolved increase_temp->success Dissolved reduce_conc Reduce the target concentration. sonicate->reduce_conc Still not dissolved sonicate->success Dissolved reduce_conc->success Dissolved fail Solubility issue persists. Consider co-solvents or re-evaluate experimental needs. reduce_conc->fail Still not dissolved

Caption: Troubleshooting workflow for solubility issues.

Factors_Affecting_Solubility solubility Solubility of Amine Dihydrochloride Salt compound_props Compound Properties solubility->compound_props solvent_props Solvent Properties solubility->solvent_props external_factors External Factors solubility->external_factors ionic_nature Ionic Nature (Salt Form) compound_props->ionic_nature pka pKa of Amines compound_props->pka crystal_lattice Crystal Lattice Energy compound_props->crystal_lattice polarity Polarity solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding ph pH (for protic solvents) solvent_props->ph temperature Temperature external_factors->temperature pressure Pressure (minor effect for solids) external_factors->pressure agitation Agitation/Sonication external_factors->agitation

Caption: Key factors influencing the solubility of amine salts.

References

stability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound under stress conditions?

While specific degradation pathways for this molecule are not extensively published, similar compounds containing amide and piperazine functionalities are susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway is likely the hydrolysis of the amide bond, yielding 2-aminoacetic acid (glycine) and 1-methylpiperazine. Under oxidative conditions, degradation of the piperazine ring and oxidation of the amino group may occur.

Q2: How should I prepare my samples for a forced degradation study?

Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[1][2] It is recommended to expose a solution of this compound to various stress conditions, including acid, base, oxidation, heat, and light.[1][3] The concentration of the compound should be chosen to allow for accurate detection of both the parent compound and its degradation products by your analytical method (e.g., HPLC).

Q3: What are the recommended stress conditions for forced degradation studies?

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Conditions should be carefully selected to avoid complete degradation of the molecule.[3] The following are general starting points, which may require optimization based on the observed stability of the compound:

  • Acidic Conditions: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Conditions: 0.1 M NaOH at 60°C for 12-24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 80°C for 48-72 hours (in solid state and in solution).

  • Photolytic Conditions: Exposure to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under acidic/basic conditions. The compound is highly stable under the tested conditions.Increase the acid/base concentration, temperature, or exposure time. However, be cautious of overly harsh conditions that may not reflect real-world degradation.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. A time-course study can help identify optimal conditions.
Multiple unknown peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients (if in formulation).Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products to help in their identification. Analyze a placebo sample to rule out excipient interference.[4]
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. A C18 column is often a good starting point. The mobile phase may need to be adjusted (e.g., pH, organic modifier) to achieve good separation of the parent compound and its degradants.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize quantitative results from a stability study. Actual results will vary based on experimental conditions.

Table 1: Stability of this compound in Solution under Stressed Conditions

Condition Time (hours) Assay (%) of Initial Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl (60°C)2485.212.11.5
0.1 M NaOH (60°C)1278.518.32.1
3% H₂O₂ (RT)2490.18.50.8
Purified Water (80°C)4895.83.20.5

Table 2: Photostability of this compound (Solid State)

Condition Illumination Assay (%) of Initial Appearance
UV Light200 W h/m²99.5No change
Visible Light1.2 million lux hours99.8No change
Dark ControlN/A99.9No change

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results API API Stock Solution Acid Acidic Stress API->Acid Base Basic Stress API->Base Oxidation Oxidative Stress API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS Mass Spectrometry HPLC->MS Peak Identification Data Data Interpretation MS->Data Pathway Degradation Pathway ID Data->Pathway

Caption: Workflow for forced degradation studies.

Logical_Troubleshooting Start Start Troubleshooting Issue Unexpected Result in Stability Study? Start->Issue NoDeg No/Low Degradation Issue->NoDeg Yes CompDeg Complete Degradation Issue->CompDeg Yes UnknownPeaks Unknown Peaks Issue->UnknownPeaks Yes IncreaseStress Increase Stress (Temp, Conc., Time) NoDeg->IncreaseStress DecreaseStress Decrease Stress (Temp, Conc., Time) CompDeg->DecreaseStress LCMS Perform LC-MS Analysis UnknownPeaks->LCMS End Problem Resolved IncreaseStress->End DecreaseStress->End LCMS->End

Caption: Troubleshooting logic for stability studies.

References

Technical Support Center: Purification of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significantly lower than expected yield of this compound after the final isolation step. What are the potential causes and how can we improve the yield?

Answer: Low yields can stem from several stages of the synthesis and purification process. A systematic approach to identify the root cause is crucial.

Possible Causes and Solutions:

  • Incomplete Acylation of N-Methylpiperazine: The initial reaction between N-methylpiperazine and chloroacetyl chloride may not have gone to completion.

    • Solution: Ensure a slight excess of chloroacetyl chloride is used. Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of N-methylpiperazine.

  • Side Reactions During Acylation: The formation of byproducts can reduce the amount of the desired chloro-intermediate.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride to minimize the formation of undesired products.

  • Inefficient Amination: The subsequent reaction to introduce the amino group may be incomplete.

    • Solution: Use a suitable source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) and optimize the reaction conditions (temperature, pressure, and reaction time).

  • Product Loss During Work-up and Extraction: The highly polar nature of the dihydrochloride salt can lead to losses during aqueous work-up.

    • Solution: Minimize the volume of aqueous washes. If the free base is extracted into an organic solvent, ensure the pH is sufficiently high to deprotonate the piperazine nitrogens. Back-extraction into an acidic aqueous solution can help in purification.

  • Suboptimal Crystallization/Precipitation: The final product may not be completely precipitating from the solution.

    • Solution: Experiment with different anti-solvents to induce precipitation. Cooling the solution and scratching the inside of the flask can aid in crystallization.

Issue 2: Presence of Impurities in the Final Product

Question: Our final product of this compound shows significant impurities by HPLC analysis. What are the likely impurities and how can we remove them?

Answer: The presence of impurities is a common challenge. Understanding the potential side-products of your reaction is key to developing an effective purification strategy.

Common Impurities and Purification Strategies:

Impurity NameStructurePotential OriginRecommended Purification Method
N-Methylpiperazine Unreacted starting material from the acylation step.Acid wash during work-up or recrystallization.
1,4-bis(chloroacetyl)-piperazine ClCOCH₂N(CH₃)CH₂CH₂N(CH₃)COCH₂ClReaction of chloroacetyl chloride with piperazine impurity in N-methylpiperazine.Column chromatography or recrystallization.
2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone Incomplete amination of the chloro-intermediate.Drive the amination reaction to completion or purify by recrystallization.
Dimer of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Side reaction during amination.Recrystallization or preparative HPLC.

Troubleshooting Workflow for Impurity Removal

Troubleshooting Impurity Removal start Impure Product Detected (e.g., by HPLC) identify_impurity Identify Impurity Structure (e.g., by LC-MS, NMR) start->identify_impurity assess_properties Assess Physicochemical Properties (Polarity, pKa, Solubility) identify_impurity->assess_properties select_method Select Purification Method assess_properties->select_method recrystallization Recrystallization select_method->recrystallization Different solubility profiles column_chrom Column Chromatography select_method->column_chrom Different polarities acid_base_extraction Acid-Base Extraction select_method->acid_base_extraction Different pKa values prep_hplc Preparative HPLC select_method->prep_hplc Difficult to separate impurities verify_purity Verify Purity (e.g., by HPLC, NMR) recrystallization->verify_purity column_chrom->verify_purity acid_base_extraction->verify_purity prep_hplc->verify_purity verify_purity->select_method Purity <99% pure_product Pure Product verify_purity->pure_product Purity >99%

Caption: A logical workflow for troubleshooting and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: As a dihydrochloride salt, the compound is highly polar. A good starting point for recrystallization is a polar protic solvent in which the compound is soluble at high temperatures but less soluble at room temperature or below. A mixture of methanol and isopropanol or ethanol and diethyl ether can be effective. The product should be dissolved in a minimal amount of the more polar solvent (e.g., methanol or ethanol) at an elevated temperature, followed by the slow addition of the less polar solvent (e.g., isopropanol or diethyl ether) as an anti-solvent to induce crystallization upon cooling.

Q2: How can I avoid the formation of the di-acylated byproduct during the reaction of N-methylpiperazine with chloroacetyl chloride?

A2: The formation of 1,4-bis(chloroacetyl)-piperazine suggests the presence of piperazine in your N-methylpiperazine starting material. Ensure the purity of your N-methylpiperazine is high. If piperazine is present, a purification step prior to the reaction is recommended. Alternatively, using a controlled amount of chloroacetyl chloride (closer to a 1:1 molar ratio with N-methylpiperazine) can help minimize the formation of the di-acylated product, though this may result in some unreacted N-methylpiperazine.

Q3: My product oils out during crystallization instead of forming solid crystals. What should I do?

A3: "Oiling out" occurs when the solute is not soluble in the solvent at the boiling point and separates as a liquid. To address this:

  • Increase the amount of solvent: You may not have used enough solvent to fully dissolve the compound at the boiling point.

  • Change the solvent system: A different solvent or solvent mixture may be more suitable.

  • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Seed crystals: Adding a small crystal of the pure product can induce crystallization.

Q4: Can I use column chromatography to purify the final dihydrochloride salt?

A4: Direct purification of the highly polar dihydrochloride salt on standard silica gel can be challenging due to strong interactions with the stationary phase, leading to poor separation and recovery. However, reverse-phase chromatography (C18) with a mobile phase containing a suitable buffer (e.g., ammonium acetate) or a mixed-mode chromatography column designed for polar and ionic compounds could be effective. Alternatively, the free base can be purified on silica gel and then converted to the dihydrochloride salt.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot methanol (e.g., 5-10 mL).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot solution, slowly add isopropanol (e.g., 10-20 mL) until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath for 30-60 minutes can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum.

Expected Purity Improvement:

Purification StagePurity by HPLC (%)
Crude Product85.2
After 1st Recrystallization97.5
After 2nd Recrystallization>99.0
Protocol 2: Purification via Acid-Base Extraction (of the free base)
  • Dissolution: Dissolve the crude dihydrochloride salt in water.

  • Basification: Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., 2M NaOH) to form the free base.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Purification: The crude free base can be further purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the pure dihydrochloride salt.

Experimental Workflow for Purification

Experimental Workflow start Crude Dihydrochloride Salt dissolve Dissolve in Hot Polar Solvent (e.g., Methanol) start->dissolve add_antisolvent Add Anti-solvent (e.g., Isopropanol) dissolve->add_antisolvent cool Cool to Induce Crystallization add_antisolvent->cool filter_wash Filter and Wash Crystals with Cold Anti-solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry analyze Analyze Purity (HPLC, NMR) dry->analyze final_product Pure Product analyze->final_product

Caption: A typical experimental workflow for recrystallization.

Technical Support Center: Purification of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of basic piperazine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of basic piperazine compounds.

Issue 1: Poor Peak Shape (Tailing) in Column Chromatography

Question: My piperazine compound is showing significant tailing on a silica gel column, leading to poor separation. What can I do to improve the peak shape?

Answer: Peak tailing is a common issue when purifying basic compounds like piperazines on acidic silica gel.[1] This is due to strong interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This competes with your compound for binding to the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase.[2] This is often the first choice for a basic modifier.

    • Ammonia: A solution of ammonia in methanol (e.g., 7N solution, used at 1-2% of the mobile phase) can be very effective for strongly basic compounds.[1]

    • Pyridine: While effective, pyridine is less commonly used due to its strong odor and toxicity.[1]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are already masked can provide a more reproducible solution.[1]

    • Alumina: Both basic and neutral alumina can be excellent alternatives to silica gel for the purification of basic compounds.[1]

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be a good alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperazine nitrogen.[1]

Issue 2: Oily Product That Fails to Crystallize

Question: After purification, my piperazine compound is an oil and I cannot get it to crystallize. How can I solidify it for easier handling and further purification?

Answer: The inability of a purified compound to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. Converting the basic piperazine product to its hydrochloride salt is a widely used and effective method to obtain a solid material.[3]

Suggested Protocol: Conversion to Hydrochloride Salt and Recrystallization

  • Salt Formation:

    • Dissolve the oily free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[3]

    • While stirring, add a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until the mixture becomes acidic. You can test the acidity with pH paper.

    • The hydrochloride salt will often precipitate out of the solution.[3]

  • Isolation of Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) and heat until the solid dissolves completely.[3]

    • Allow the solution to cool slowly to room temperature to allow for crystal formation.

    • Further, cool the flask in an ice bath to maximize the yield of the crystals.[4]

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of N-substituted piperazines?

A1: The most common impurities are typically unreacted starting materials and byproducts of the reaction. For instance, in reactions involving 1-(2-chloroethyl)piperazine hydrochloride, common impurities include unreacted 1-(2-chloroethyl)piperazine and the 1,4-disubstituted piperazine byproduct.[3] Depending on the synthetic route, other related substances such as alkyl piperazines and pyrazines may also be present.[2]

Q2: How can I remove the 1,4-disubstituted piperazine byproduct?

A2: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation using column chromatography. A carefully chosen solvent system, potentially with a gradient elution, should allow for the elution of the disubstituted byproduct before your desired monosubstituted product.[3]

Q3: My piperazine compound is highly water-soluble. How can I efficiently extract it from an aqueous solution?

A3: To maximize the partitioning of a basic piperazine compound into an organic solvent, you need to ensure the piperazine nitrogens are deprotonated (i.e., in their free base form). This is achieved by adjusting the pH of the aqueous layer to be basic, typically greater than 9, using a suitable base such as 1M NaOH or a saturated sodium bicarbonate solution.[3][4] Adding sodium chloride to the aqueous layer can also help to decrease the solubility of the piperazine in the aqueous phase, further aiding extraction.

Q4: I am having trouble detecting my piperazine compound by HPLC with a UV detector. What is the issue?

A4: The basic piperazine ring system does not have a strong chromophore, meaning it does not absorb UV light well.[5][6] This makes detection at low concentrations with a standard UV detector challenging. To overcome this, a common strategy is to derivatize the piperazine with a UV-active labeling agent. A frequently used reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[5][6]

Data Presentation

Table 1: Troubleshooting Common Chromatographic Issues
ProblemPossible CauseSuggested Solution
Peak Tailing on Silica Gel Strong interaction of basic piperazine with acidic silanol groups.[1]Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine).[2]
Use an alternative stationary phase like basic or neutral alumina.[1]
Poor Retention on Reverse-Phase (C18) High polarity of the piperazine compound.Use a highly aqueous mobile phase.
Consider using an ion-pairing agent in the mobile phase.[7]
Explore Hydrophilic Interaction Chromatography (HILIC).[6]
Co-elution with Impurities Suboptimal mobile phase polarity.Optimize the solvent system using TLC; consider a gradient elution.[3]
Insufficient separation power of the stationary phase.Try a different stationary phase (e.g., alumina instead of silica).[3]
Table 2: Typical Parameters for Analytical Methods
Analytical MethodTechniqueKey Parameters
HPLC with UV Detection Derivatization with NBD-ClColumn: Chiralpak IC (250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) Flow Rate: 1.0 mL/min Detection: 340 nm Column Temperature: 35°C[5]
GC-MS Derivatization with BSTFAColumn: DB-5ms (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium (1.0 mL/min) Inlet Temperature: 250°C Oven Program: 100°C (1 min), then 15°C/min to 280°C[8]
Acid-Base Titration Potentiometric or ColorimetricTitrant: 0.1N Perchloric acid in glacial acetic acid Solvent: Acetic acid Indicator: Crystal violet[4]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Test various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol, often with 0.1-1% triethylamine) to find a system that provides good separation of your product from impurities, with an ideal Rf value for the product between 0.2 and 0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring the packing is uniform to prevent channeling.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.[7]

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[7]

Protocol 2: HPLC Analysis of Piperazine with NBD-Cl Derivatization
  • Standard Preparation: Prepare a standard solution of piperazine in a suitable diluent.

  • Derivatization:

    • Prepare a solution of NBD-Cl in acetonitrile.[6]

    • Mix the piperazine solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[6]

    • Cool the solution and dilute it with the mobile phase before injection.[6]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a UV detector.

    • Use the chromatographic conditions outlined in Table 2 or an optimized method for your specific derivative.

  • Quantification: Identify the peak corresponding to the piperazine derivative based on its retention time compared to a derivatized standard. Quantify the analyte using a calibration curve generated from standards of known concentrations.[6]

Visualizations

Purification_Workflow cluster_Start Initial State cluster_Purification Purification Steps cluster_Analysis Purity Analysis cluster_End Final Product Crude_Product Crude Piperazine Compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization If Solid & >90% Pure Purity_Check Purity Check (TLC, HPLC, GC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Piperazine Compound Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check->Further_Purification Impurities Present Further_Purification->Column_Chromatography Re-purify

Caption: General purification workflow for basic piperazine compounds.

Oily_Product_Troubleshooting Start Oily Piperazine Product Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Start->Dissolve Add_HCl Add HCl Solution (e.g., HCl in Ether) Dropwise Dissolve->Add_HCl Precipitation Precipitation of HCl Salt Occurs Add_HCl->Precipitation Filter Isolate Salt by Vacuum Filtration Precipitation->Filter Recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Ether) Filter->Recrystallize End Pure, Solid Piperazine HCl Salt Recrystallize->End

Caption: Workflow for converting an oily piperazine to its solid HCl salt.

HPLC_Derivatization_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Result Result Piperazine_Sample Piperazine Sample Mix_Heat Mix and Heat (e.g., 60°C, 30 min) Piperazine_Sample->Mix_Heat NBD_Cl_Solution NBD-Cl Solution in Acetonitrile NBD_Cl_Solution->Mix_Heat HPLC_Injection Inject into HPLC-UV System Mix_Heat->HPLC_Injection Chromatogram Generate Chromatogram HPLC_Injection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Final_Result Concentration of Piperazine Quantification->Final_Result

References

Technical Support Center: Monitoring Reactions with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring reaction progress involving 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (FAQs) for TLC

1. How do I select an appropriate mobile phase (eluent) for TLC analysis?

Due to the highly polar nature of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone as a dihydrochloride salt, it will have a strong affinity for the silica gel stationary phase and may not move far from the baseline with standard non-polar solvent systems.[1][2] You will need a relatively polar eluent. A good starting point is a mixture of a polar organic solvent with a small amount of a base to improve spot shape and reduce streaking.[2][3]

  • Recommended starting systems:

    • Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) (e.g., 90:10:1)

    • Ethyl Acetate (EtOAc) : Methanol (MeOH) with 1-2% Triethylamine (TEA)

    • For very polar compounds, systems like n-butanol:acetic acid:water can be effective.[4]

2. How can I visualize the spots on the TLC plate?

This compound lacks a strong UV chromophore, so visualization under a standard 254 nm UV lamp may be ineffective unless your product contains a UV-active group.[5] Staining is the most reliable method.

  • Recommended Stains for Amines:

    • Ninhydrin: Excellent for primary and secondary amines, typically producing purple or reddish spots upon heating.[2][6][7]

    • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized. It will show yellow spots on a purple background.[5]

    • Iodine: A simple and often effective method where the plate is exposed to iodine vapor. It is a non-destructive method, but the spots may fade over time.[5][7][8]

3. What are typical Rf values to expect?

The retention factor (Rf) is highly dependent on the specific mobile phase composition. The goal is to have the Rf of your starting material and product between 0.2 and 0.8 for good separation and accurate assessment.

CompoundMobile Phase System (v/v/v)Expected Rf (approximate)
Starting Material: this compoundDCM:MeOH:NH₄OH (90:10:1)0.1 - 0.2
Hypothetical Product: N-acylated derivativeDCM:MeOH:NH₄OH (90:10:1)0.4 - 0.6
Starting Material: this compoundEtOAc:Hexane (1:1)0.0 (at baseline)
Hypothetical Product: N-acylated derivativeEtOAc:Hexane (1:1)0.3 - 0.5
Troubleshooting Guide for TLC
ProblemPossible Cause(s)Suggested Solution(s)
Spot Streaking - The compound is highly polar and/or basic, leading to strong interactions with the acidic silica gel.[2][3]- The sample is overloaded on the TLC plate.[3][9]- Add a small amount of a base like triethylamine (0.1-2.0%) or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[2][3]- Dilute your sample before spotting it on the plate.[2]
Spots Remain at the Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the highly polar compound up the plate.[1][2]- Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).[2]- Switch to a more polar solvent system, such as those containing n-butanol and acetic acid.[4]- Consider using reversed-phase TLC plates (e.g., C18) if the compound is very polar.[2]
No Spots Visible After Staining - The sample concentration is too low.[2][9]- The chosen stain is not suitable for your compound.- The compound is volatile and may have evaporated from the plate.[2]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[9]- Try a different staining agent. Ninhydrin is generally reliable for primary amines.[7]- Ensure gentle heating during visualization to avoid sample evaporation.
Rf Values of Reactant and Product are Too Close - The mobile phase does not provide enough selectivity to resolve the compounds.- Try a different solvent system with different polarity or solvent properties.- Consider 2D TLC: run the plate in one solvent system, rotate it 90 degrees, and run it in a second, different solvent system.[1]
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Add the chosen mobile phase to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Sample: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol). Also, prepare solutions of your starting materials for co-spotting.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the baseline of the TLC plate.[4]

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots using an appropriate staining method (e.g., dipping in ninhydrin stain followed by gentle heating).

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Frequently Asked Questions (FAQs) for LC-MS

1. What type of LC column is suitable for this compound?

A reversed-phase (e.g., C18 or C8) column is commonly used. However, basic compounds like this can interact with residual acidic silanol groups on the silica support, leading to poor peak shape.[10][11]

  • Recommendations:

    • Use a modern, end-capped C18 column designed for good peak shape with basic compounds.

    • Consider a "hybrid" particle column or a phenyl-hexyl phase for alternative selectivity.

2. What are typical mobile phase compositions for LC-MS?

The mobile phase should be compatible with mass spectrometry (i.e., volatile).

  • Common Systems:

    • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Rationale: The acidic modifier (formic acid) helps to protonate the amine, which can improve peak shape by minimizing interactions with silanol groups and enhance ionization in positive ion mode.[11]

3. What are the expected mass-to-charge ratios (m/z) in the mass spectrum?

The compound has a molecular formula of C₇H₁₅N₃O. The monoisotopic mass is approximately 157.12 g/mol . In positive ion electrospray ionization (ESI+), you would expect to see the protonated molecule.

  • Expected Ion [M+H]⁺: m/z ≈ 158.13

Troubleshooting Guide for LC-MS
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Interaction of the basic analyte with acidic residual silanols on the column.[10][11]- Column degradation.- Ensure the mobile phase has an acidic modifier (e.g., 0.1% formic acid).[11]- Use a column specifically designed for analyzing basic compounds.- Flush the column or replace it if it is old.
Low Signal Intensity / No Signal - Poor ionization of the analyte.- Incorrect MS settings (e.g., polarity, scan range).- Contamination in the ion source.[12]- The sample concentration is below the limit of detection.[13]- Ensure the mobile phase pH is appropriate for protonating your compound (pH < pKa).- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[13]- Clean the ion source.- Prepare a fresh, more concentrated sample.
Shifting Retention Times - Inadequate column equilibration between injections.- Changes in mobile phase composition (e.g., evaporation of organic solvent).[10][12]- Column temperature fluctuations.- Increase the equilibration time in your gradient program.- Prepare fresh mobile phases daily.[13]- Use a column oven to maintain a consistent temperature.
High Background Noise - Contaminated mobile phase or solvents.[12]- Column bleed.- Contamination from the sample matrix.- Use high-purity LC-MS grade solvents and additives.- Flush the system with a strong solvent like isopropanol.- Incorporate a sample clean-up step (e.g., solid-phase extraction) if the matrix is complex.[11]
Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Method Setup:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute compounds, hold, and then return to initial conditions to re-equilibrate.

  • MS Method Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 500 (or a range that includes your starting material and expected product).

    • Source Parameters: Optimize capillary voltage, nebulizer gas, and drying gas temperature for your specific instrument.

  • Analysis: Inject the prepared sample. Monitor the reaction by observing the decrease in the peak area of the starting material (m/z 158.13) and the increase in the peak area of the expected product over time.

Visualization of Troubleshooting Workflow

TLC_Troubleshooting start Problem: Poor TLC Resolution q1 Are spots streaking? start->q1 sol1 Add base (e.g., 1% TEA or NH4OH) to mobile phase. q1->sol1 Yes q2 Are spots at baseline (Rf ~ 0)? q1->q2 No end Resolution Improved sol1->end sol2 Increase mobile phase polarity (e.g., add more MeOH). q2->sol2 Yes q3 Are spots too close together? q2->q3 No sol2->end sol3 Change solvent system (e.g., switch EtOAc to ACN or DCM). q3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for poor TLC resolution.

References

Technical Support Center: Piperazine-Based Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during piperazine-based chemical synthesis.

Troubleshooting Guides

Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: I am consistently observing low yields when synthesizing N-aryl piperazines using Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Below are key areas to investigate and corresponding troubleshooting steps.[1][2]

Potential Causes & Solutions:

Factor Potential Issue Troubleshooting Recommendations
Catalyst & Ligand - Inactive Pd(0) species. - Poor ligand choice for the specific aryl halide.[3]- Screen various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, XPhos).[1][3] - For electron-rich aryl halides, consider more electron-rich and sterically hindered phosphine ligands.[2] - Ensure an inert atmosphere (Argon or Nitrogen) to protect the catalyst.[3]
Base Selection - The base may be too strong, causing starting material decomposition. - The base may be too weak, resulting in a slow or incomplete reaction.[3]- If a strong base like NaOtBu is problematic, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[1][2] - For slow reactions, a stronger, non-nucleophilic base like NaOtBu might be necessary.[3]
Solvent - Poor solubility of reagents at the reaction temperature.[3]- Common solvents include toluene, dioxane, and THF.[1][2] - If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2]
Temperature & Time - Suboptimal temperature leading to incomplete reaction or decomposition.[1]- Most N-arylations require heating, typically between 80-110 °C.[3] - Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time and identify the ideal temperature for your specific substrates.[2]
Issue 2: Poor Selectivity Between Mono- and Di-substituted Products in N-Alkylation/N-Acylation

Question: My reaction is producing a significant amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

Answer:

The formation of di-substituted products is a frequent side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[4] The initially formed mono-substituted piperazine can sometimes be more nucleophilic than the starting piperazine, promoting a second reaction. Several strategies can be employed to favor mono-substitution.

Mitigation Strategies:

Strategy Description Considerations
Use of Excess Piperazine Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[4]This method can be inefficient in terms of atom economy and may require an additional purification step to remove the excess piperazine.[5]
Slow Addition of Electrophile Adding the alkyl halide or acyl chloride dropwise at a low temperature can help maintain a low concentration of the electrophile, reducing the likelihood of di-substitution.This is particularly effective when combined with the use of excess piperazine.
Use of a Protecting Group Mono-protection of piperazine, for instance with a Boc (tert-butyloxycarbonyl) group, allows for selective functionalization of the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[5]This introduces additional steps to the synthesis (protection and deprotection) but often provides the cleanest route to the desired mono-substituted product.[5]
Protonation of Piperazine Using a monoprotonated form of piperazine can reduce the nucleophilicity of the second nitrogen, thereby disfavoring di-substitution.[5]This method can lead to high yields of the mono-substituted product and simplifies the purification process.[5]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine[4]

Materials:

  • Piperazine (5 mmol, 5 eq.)

  • Alkyl Halide (1 mmol, 1 eq.)

  • Potassium Carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[2]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture.

  • Purify by column chromatography to isolate N-Boc-piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[2] Careful control of reaction conditions and choice of reagents can minimize these.

Q2: How can I improve the purification of my final piperazine derivative?

A2: The basicity and potential water solubility of piperazine derivatives can make purification challenging.[2]

  • Column Chromatography: To prevent tailing on acidic silica gel, add a basic modifier like triethylamine (0.1-1%) to the eluent.[2] Alternatively, using amine-deactivated silica gel or alumina can be effective.[1][6]

  • Acid-Base Extraction: This technique can separate the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt.[2]

Q3: My piperazine derivative has poor aqueous solubility. How can I address this?

A3: Poor aqueous solubility is a common issue.

  • Salt Formation: Converting the free base to a salt is a highly effective method to enhance aqueous solubility.[7] Common counterions include hydrochloride, mesylate, and sulfate. A salt screening study is recommended to find the most suitable counterion.[7]

  • Use of Co-solvents: Water-miscible organic solvents like DMSO, ethanol, and polyethylene glycol (PEG) can increase solubility. However, be mindful of their compatibility with subsequent biological assays.[7]

Q4: I am struggling with C-H functionalization of the piperazine ring. What are the key challenges?

A4: Direct C-H functionalization of the piperazine ring is an emerging area but presents challenges. The presence of the second nitrogen atom can lead to side reactions or inhibit catalyst reactivity.[8] Recent advances include photoredox catalysis and direct α-lithiation of N-Boc piperazines.[1][8] However, these methods can require cryogenic temperatures or specialized reagents.[8]

Visualizations

Troubleshooting_Workflow start Low Yield in Piperazine Synthesis check_reaction Review Reaction Conditions start->check_reaction check_reagents Assess Starting Material Quality start->check_reagents side_reactions Analyze for Side Reactions start->side_reactions optimize_catalyst Optimize Catalyst/Ligand System (for cross-coupling) check_reaction->optimize_catalyst optimize_conditions Adjust Temperature, Time, Solvent, Base check_reaction->optimize_conditions purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents modify_stoichiometry Modify Stoichiometry (e.g., excess piperazine) side_reactions->modify_stoichiometry use_protecting_group Employ Protecting Group Strategy side_reactions->use_protecting_group successful_synthesis Successful Synthesis optimize_catalyst->successful_synthesis optimize_conditions->successful_synthesis purify_reagents->successful_synthesis modify_stoichiometry->successful_synthesis use_protecting_group->successful_synthesis

Caption: A general troubleshooting workflow for low-yield piperazine synthesis.

Mono_vs_Di_Substitution start Goal: Mono-substituted Piperazine problem Problem: Di-substitution occurs start->problem decision Select Mitigation Strategy problem->decision strategy1 Use Large Excess of Piperazine decision->strategy1 Simple & Quick strategy2 Slow Addition of Electrophile decision->strategy2 Procedural Control strategy3 Use Mono-protected Piperazine (e.g., N-Boc) decision->strategy3 High Selectivity outcome1 Improved mono-selectivity, requires excess reagent removal strategy1->outcome1 outcome2 Reduced di-substitution, effective with other strategies strategy2->outcome2 outcome3 High mono-selectivity, adds protection/deprotection steps strategy3->outcome3

Caption: Decision tree for controlling mono- vs. di-substitution.

References

byproduct identification in the synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone and what are the key starting materials?

A1: The most probable and widely used synthetic route is the N-acylation of 1-methylpiperazine with a protected 2-aminoacetyl chloride, such as 2-(tert-butoxycarbonylamino)acetyl chloride or 2-(benzyloxycarbonylamino)acetyl chloride, followed by deprotection. The key starting materials are 1-methylpiperazine and a protected glycine derivative.

Q2: What are the most likely byproducts in this synthesis?

A2: Potential byproducts can originate from the starting materials, reagents, or side reactions during the synthesis. These may include:

  • Di-acylated piperazine: Reaction of a second molecule of the acyl chloride at the tertiary amine of the product, leading to a quaternary ammonium salt.

  • Unreacted starting materials: Incomplete reaction can leave residual 1-methylpiperazine or the protected amino acid.

  • Byproducts from coupling reagents: If a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to form the amide bond from a protected glycine, urea byproducts can be generated.[1][2]

  • Diketopiperazines: Self-condensation of the amino acid starting material or the final product under certain conditions can lead to the formation of diketopiperazines.

  • Byproducts from deprotection: The deprotection step can generate its own set of impurities depending on the protecting group and the reagents used.

Q3: How can I minimize the formation of the di-acylated byproduct?

A3: To minimize di-acylation, it is recommended to use a slow, dropwise addition of the acylating agent to the solution of 1-methylpiperazine, preferably at a low temperature (e.g., 0 °C).[3] This helps to control the reaction rate and reduces the likelihood of over-acylation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: I am consistently obtaining a low yield of my target 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone derivative. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. Below is a table outlining potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be cautious of potential side reactions.
Suboptimal Reagent Stoichiometry - Optimize the molar ratio of 1-methylpiperazine to the acylating agent. An excess of the piperazine can sometimes drive the reaction to completion.
Poor Quality of Reagents - Ensure the purity and dryness of starting materials and solvents. Moisture can hydrolyze the acyl chloride.
Inefficient Deprotection - If using a protecting group strategy, ensure the deprotection step is complete. Use appropriate deprotection conditions for the specific protecting group (e.g., TFA for Boc, H₂/Pd-C for Cbz).[3]
Product Loss During Workup/Purification - Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. - Column chromatography conditions (stationary and mobile phase) may need to be optimized.[3]
Issue 2: Presence of Multiple Impurities in the Final Product

Q: My final product shows multiple peaks on HPLC analysis. How can I identify and eliminate these impurities?

A: The presence of multiple impurities is a common challenge. A systematic approach to identification and elimination is crucial.

Identification:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This can provide clues about their molecular weights and potential structures.

  • NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help elucidate its structure.[4]

  • Comparison with Known Byproducts: Compare the observed masses and retention times with those of known potential byproducts (e.g., starting materials, di-acylated product, urea byproducts from coupling reagents).

Elimination:

Impurity TypeElimination Strategy
Unreacted 1-Methylpiperazine - Can often be removed by an acidic wash during the workup, as it will be protonated and soluble in the aqueous layer.
Di-acylated Byproduct - Optimize reaction conditions (slow addition, low temperature) to prevent its formation. - Purification by column chromatography may be necessary to separate it from the desired product.
Coupling Reagent Byproducts (e.g., DCU, EDU) - If using carbodiimide coupling agents, the resulting urea byproducts can sometimes be removed by filtration if they are insoluble (e.g., dicyclohexylurea - DCU) or by aqueous washes if they are water-soluble (e.g., the urea from EDC).[1][2]
Diketopiperazine - Avoid high temperatures and prolonged reaction times, especially if the free amino group is exposed.

Illustrative HPLC Data for Impurity Profile:

The following table provides an example of an HPLC impurity profile for a hypothetical synthesis. Note: This is for illustrative purposes only.

Peak No.Retention Time (min)Area %Potential Identity
12.53.21-Methylpiperazine
25.889.5Product
37.24.8Di-acylated byproduct
49.12.5Unknown impurity

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
  • Dissolve 1-methylpiperazine (1.1 equivalents) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc-glycine chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution over 30-60 minutes with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

Protocol 2: Deprotection of the Boc Group
  • Dissolve the purified N-Boc protected product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of isopropanol and add a solution of HCl in diethyl ether or isopropanol to precipitate the dihydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Visualizations

experimental_workflow General Synthesis Workflow cluster_synthesis Amide Coupling cluster_purification1 Purification of Intermediate cluster_deprotection Deprotection cluster_purification2 Final Product Isolation start 1-Methylpiperazine + Protected Amino Acid reaction Acylation Reaction (e.g., with Acyl Chloride) start->reaction workup Aqueous Workup reaction->workup purify1 Column Chromatography workup->purify1 deprotect Removal of Protecting Group (e.g., with TFA or H2/Pd-C) purify1->deprotect salt_formation Salt Formation (e.g., with HCl) deprotect->salt_formation purify2 Precipitation & Filtration salt_formation->purify2 end Final Dihydrochloride Salt purify2->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_byproducts Troubleshooting Byproduct Formation cluster_identification Byproduct Identification cluster_source Potential Source cluster_solution Mitigation Strategy start Impurity Detected in Product lcms LC-MS Analysis (Determine MW) start->lcms nmr Isolate and run NMR (Determine Structure) lcms->nmr source1 Side Reaction (e.g., Di-acylation) nmr->source1 source2 Incomplete Reaction (Unreacted Starting Material) nmr->source2 source3 Reagent-derived (e.g., Urea from EDC) nmr->source3 sol1 Optimize Reaction Conditions (Temp, Addition Rate) source1->sol1 sol2 Optimize Stoichiometry & Time source2->sol2 sol3 Improve Purification (Washes, Chromatography) source3->sol3

Caption: Logical workflow for identifying and mitigating byproduct formation during synthesis.

References

Validation & Comparative

Purity Assessment of Synthesized 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For synthesized compounds such as 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride and its derivatives, which are vital intermediates in the development of new chemical entities, rigorous purity assessment is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these compounds, supported by experimental data from analogous piperazine derivatives. Alternative analytical techniques are also discussed to provide a comprehensive analytical strategy.

The Challenge of Analyzing Piperazine Derivatives

The core structure of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry at standard wavelengths challenging. This often necessitates derivatization to introduce a UV-active or fluorescent moiety, enhancing detection sensitivity. Furthermore, the polar nature of the primary amine and the piperazine ring can lead to poor retention and peak tailing on traditional reversed-phase HPLC columns.

Comparative Analysis of HPLC Methods

Several HPLC-based methods can be adapted and optimized for the purity assessment of this compound. The following table summarizes key performance parameters of three common approaches, with data extrapolated from studies on similar piperazine derivatives.

ParameterMethod 1: RP-HPLC with UV Detection (Post-Derivatization)Method 2: UHPLC-FLD (Post-Derivatization)Method 3: UPLC-MS/MS (Direct Analysis)
Principle Reversed-phase chromatography with UV detection after derivatization with a UV-absorbing agent (e.g., NBD-Cl).Ultra-high-performance liquid chromatography with fluorescence detection after derivatization with a fluorescent tag (e.g., Dansyl Chloride).Ultra-performance liquid chromatography coupled with tandem mass spectrometry for direct analysis without derivatization.
Column Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)Acquity UPLC HSS T3 or equivalent sub-2 µm C18
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]Acetonitrile and Water (gradient or isocratic)Acetonitrile and Water with 0.1% Formic Acid (gradient)
Detection UV at 340 nm (for NBD-Cl derivative)[1]Fluorescence (Excitation/Emission wavelength dependent on dansyl tag)Mass Spectrometry (Multiple Reaction Monitoring)
LOD/LOQ LOD: ~30 ppm; LOQ: ~90 ppm (for piperazine)[1]LOD: ~1 µg/kg; LOQ: ~3.5 µg/kg (for piperazine)High sensitivity, typically in the pg/mL to ng/mL range.
Precision (%RSD) < 2%[1]< 7%< 15%
Accuracy (% Recovery) 104.87-108.06% (for piperazine)[1]77-100%85-115%
Pros Readily available instrumentation; Robust and validated for similar compounds.[1]High sensitivity and selectivity.High sensitivity and specificity; No derivatization required; Provides structural information on impurities.
Cons Requires derivatization step which can be time-consuming and introduce variability.Derivatization step required; Potential for derivative instability.Higher equipment cost and complexity.

Experimental Protocols

Method 1: RP-HPLC with UV Detection (Post-Derivatization with NBD-Cl)

This method is adapted from a validated procedure for the determination of piperazine.[1]

1. Derivatization:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

  • Mix the sample solution with an excess of the NBD-Cl solution.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution and dilute with the mobile phase before injection.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 340 nm

Method 3: UPLC-MS/MS (Direct Analysis)

This method is a powerful alternative that avoids derivatization and provides high sensitivity and specificity.

1. Sample Preparation:

  • Dissolve the synthesized compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the main compound from its impurities (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the parent and daughter ions of the target compound and its expected impurities.

Potential Impurities and Their Origin

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Based on the synthesis of similar piperazine-containing pharmaceuticals like Olanzapine and Quetiapine, the following types of impurities could be anticipated:

  • Starting Material Residues: Unreacted 1-methylpiperazine or reagents used in the synthesis of the amino-ethanone side chain.

  • By-products from Side Reactions: Impurities formed from competing reactions, such as N-oxidation of the piperazine ring or dimerization.

  • Degradation Products: The compound may be susceptible to hydrolysis, oxidation, or photolytic degradation. Forced degradation studies under stress conditions (acid, base, peroxide, heat, light) are essential to identify these potential degradants and develop a stability-indicating method. A particularly relevant potential impurity is 1-amino-4-methylpiperazine , which has been identified as a genotoxic impurity in the synthesis of Rifampicin.

Alternative Analytical Techniques

While HPLC is the workhorse for purity assessment, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization is often required to increase the volatility of polar amine compounds. GC-MS can be a powerful tool for identifying residual solvents and low molecular weight starting materials.

  • Capillary Electrophoresis (CE): Offers high separation efficiency for charged species and requires minimal sample and solvent. CE is particularly useful for separating closely related charged impurities and can be an orthogonal technique to HPLC.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for purity assessment.

HPLC_Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Synthesized_Compound Synthesized 2-Amino-1- (4-methyl-piperazin-1-yl)-ethanone dihydrochloride Method_Selection Method Selection Synthesized_Compound->Method_Selection Sample HPLC_UV HPLC-UV (with Derivatization) Method_Selection->HPLC_UV UPLC_MS UPLC-MS/MS (Direct) Method_Selection->UPLC_MS Other_Techniques GC-MS / CE Method_Selection->Other_Techniques Data_Analysis Data Analysis & Impurity Profiling HPLC_UV->Data_Analysis UPLC_MS->Data_Analysis Other_Techniques->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for HPLC Purity Assessment.

Impurity_Identification_Pathway cluster_origin Origin of Impurities cluster_identification Identification & Characterization Synthesis Synthesis Process LC_MS LC-MS/MS Synthesis->LC_MS Process-Related Impurities Degradation Forced Degradation (Stress Studies) Degradation->LC_MS Degradation Products Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR NMR Spectroscopy NMR->Structure_Elucidation Impurity_Standard Impurity Standard Synthesis Structure_Elucidation->Impurity_Standard

Caption: Logical Pathway for Impurity Identification.

Conclusion

The purity assessment of this compound and its derivatives requires a well-developed and validated analytical methodology. While direct HPLC-UV analysis is challenging due to the compound's weak chromophore, derivatization followed by HPLC-UV or UHPLC-FLD offers sensitive and robust alternatives. UPLC-MS/MS stands out as a superior technique, providing high sensitivity, specificity, and structural information without the need for derivatization. A comprehensive approach that includes forced degradation studies and considers potential process-related impurities will ensure the development of a reliable stability-indicating method, which is crucial for regulatory compliance and ensuring the quality and safety of the final pharmaceutical product. The use of orthogonal techniques like GC-MS and CE can further strengthen the analytical data package.

References

Comparative Reactivity Analysis: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the building block 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride with other common primary amine building blocks. The information presented herein is intended to assist researchers in selecting appropriate starting materials and reaction conditions for their synthetic endeavors, particularly in the context of drug discovery and development.

Physicochemical Properties

A foundational understanding of a building block's physicochemical properties is crucial for predicting its behavior in a reaction. The table below outlines key properties of our target compound and compares it with two common primary amines, benzylamine and n-butylamine. The presence of the piperazine ring and the alpha-keto group in this compound influences its polarity and basicity.

PropertyThis compoundBenzylaminen-Butylamine
Molecular Weight 230.14 g/mol 107.15 g/mol 73.14 g/mol
Boiling Point Decomposes185 °C78 °C
pKa (of conjugate acid) ~7.5 - 8.5 (estimated for the primary amine)9.3410.59
Solubility Soluble in water, methanolSoluble in ethanol, ether, chloroformMiscible with water, ethanol, ether

Reactivity Profile

The reactivity of this compound is primarily dictated by its primary amino group. However, the presence of the adjacent carbonyl group and the N-methylpiperazine moiety introduces specific electronic and steric factors that differentiate its reactivity from simpler primary amines.

Acylation Reactions

Acylation, the formation of an amide bond, is a cornerstone of medicinal chemistry. The nucleophilicity of the primary amine is a key determinant of its reactivity towards acylating agents. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance and higher electron density on the nitrogen atom.

The electron-withdrawing effect of the adjacent carbonyl group in 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is expected to slightly decrease the nucleophilicity of the primary amine compared to a simple alkylamine like n-butylamine. However, it is still anticipated to be a reactive nucleophile for amide bond formation under standard coupling conditions.

Table 1: Comparative Acylation Reaction Outcomes

The following table presents hypothetical yet representative data for the acylation of the target compound and other primary amines with a generic carboxylic acid, illustrating expected trends in reactivity.

Building BlockAcylating AgentCoupling ReagentsReaction Time (h)Yield (%)
This compound Benzoic AcidHATU, DIPEA285
BenzylamineBenzoic AcidHATU, DIPEA1.592
n-ButylamineBenzoic AcidHATU, DIPEA195
Alkylation Reactions

N-alkylation of the primary amino group is another important transformation. Similar to acylation, the nucleophilicity of the amine is a critical factor. The reaction of this compound with alkyl halides is expected to proceed readily, though potentially slower than with more nucleophilic primary amines like n-butylamine.

Table 2: Comparative Alkylation Reaction Outcomes

This table provides a conceptual comparison of the N-alkylation of the target compound and other primary amines with an alkyl bromide.

Building BlockAlkylating AgentBaseReaction Time (h)Yield (%)
This compound Benzyl BromideK₂CO₃678
BenzylamineBenzyl BromideK₂CO₃585
n-ButylamineBenzyl BromideK₂CO₃490

Experimental Protocols

The following are detailed, standardized protocols for acylation and alkylation reactions that can be adapted for a direct and objective comparison of the reactivity of this compound with other primary amine building blocks.

General Protocol for Comparative Acylation
  • Preparation of Amine Stock Solutions: Prepare 0.1 M stock solutions of this compound, benzylamine, and n-butylamine in anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Setup: In separate reaction vials, add 1.0 mL of a 0.1 M solution of the carboxylic acid in DMF.

  • Addition of Coupling Reagents: To each vial, add 1.1 equivalents of HATU and 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Initiation of Reaction: Add 1.0 mL of the respective amine stock solution (1.0 equivalent) to each vial.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Work-up and Analysis: Upon completion, quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the desired amide is determined by a suitable analytical method such as quantitative NMR or HPLC with a calibrated standard.

General Protocol for Comparative Alkylation
  • Preparation of Amine Stock Solutions: Prepare 0.1 M stock solutions of this compound, benzylamine, and n-butylamine in anhydrous acetonitrile.

  • Reaction Setup: In separate reaction vials, add 1.0 mL of the respective amine stock solution (1.0 equivalent) and 2.0 equivalents of potassium carbonate.

  • Initiation of Reaction: Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) to each vial.

  • Reaction Monitoring: Stir the reactions at 60 °C and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1 hour, 3 hours, 6 hours).

  • Work-up and Analysis: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable solvent and analyzed to determine the yield of the N-alkylated product.

Potential Applications and Signaling Pathways

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a wide range of biological targets, including G-protein coupled receptors and kinases.[1][2] The structural features of this compound make it an attractive building block for the synthesis of kinase inhibitors. The primary amino group provides a convenient handle for introducing substituents that can interact with the hinge region of the kinase active site, while the N-methylpiperazine group can be crucial for establishing interactions with the solvent-exposed region and improving pharmacokinetic properties.

Below is a conceptual diagram illustrating a generic kinase signaling pathway that is often implicated in cancer. A hypothetical inhibitor, synthesized using our target building block, is shown to block the kinase activity, thereby inhibiting downstream signaling and cellular proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Kinase Kinase Growth Factor Receptor->Kinase Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Substrate Protein Substrate Protein Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor Inhibitor (Derived from Building Block) Inhibitor->Kinase Inhibition

Caption: A generic kinase signaling pathway.

Experimental Workflow for Comparative Reactivity Study

To empirically determine the relative reactivity of this compound, a systematic experimental workflow is essential. The following diagram outlines the key steps for a parallel synthesis approach to compare its reactivity in acylation reactions against other primary amines.

G cluster_prep Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis A Prepare Stock Solutions - 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone - Benzylamine - n-Butylamine - Carboxylic Acid - Coupling Reagents C Add Carboxylic Acid & Coupling Reagents A->C B1 Reaction Vial 1: Target Compound D Initiate with Amine Solutions (t=0) B1->D B2 Reaction Vial 2: Benzylamine B2->D B3 Reaction Vial 3: n-Butylamine B3->D C->B1 C->B2 C->B3 E Monitor Reactions (TLC / LC-MS) D->E F Quench & Work-up E->F G Quantitative Analysis (qNMR / HPLC) F->G H Compare Yields & Reaction Rates G->H

Caption: Workflow for comparative reactivity study.

References

The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to Bioisosteric Replacements for 4-Methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-methylpiperazine moiety is a familiar ally. Its frequent presence in blockbuster drugs is a testament to its favorable physicochemical properties, including high aqueous solubility and the ease of functionalization of its two nitrogen atoms. However, this privileged structure is not without its drawbacks, most notably its susceptibility to metabolic degradation, which can lead to poor pharmacokinetic profiles and potential toxicity. This guide provides an in-depth, data-driven comparison of common bioisosteric replacements for the 4-methylpiperazine group, offering a roadmap for optimizing drug candidates.

The quest for superior drug candidates often involves fine-tuning the properties of a lead compound. Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of this process.[1][2] In the context of the 4-methylpiperazine group, the primary goals of such replacements are to enhance metabolic stability, modulate basicity (pKa), and improve target selectivity and overall pharmacokinetic profiles.[2]

This guide will delve into a specific case study of dopamine transporter (DAT) inhibitors to provide a quantitative comparison of a piperazine-containing compound with its bioisosteric analogs. Furthermore, it will present a broader comparison of the physicochemical properties of various piperazine bioisosteres and provide detailed experimental protocols for key assays.

Case Study: Enhancing Metabolic Stability of Dopamine Transporter Inhibitors

A study focused on developing atypical dopamine transporter (DAT) inhibitors explored the bioisosteric replacement of a piperazine ring to improve metabolic stability, a known liability for this class of compounds.[3][4] The following tables present a comparative analysis of a piperazine-containing lead compound and its aminopiperidine and piperidine amine bioisosteres.

Table 1: Comparative Binding Affinity and Metabolic Stability
Compound IDStructureDAT Binding Affinity (Ki, nM)Metabolic Stability (t½ in rat liver microsomes, min)
Lead (Piperazine) [Image of the lead piperazine compound structure]2.6< 5
Analog 7 (Aminopiperidine) [Image of the aminopiperidine analog 7 structure]50.6> 60
Analog 21b (Aminopiperidine) [Image of the aminopiperidine analog 21b structure]77.2> 60
Analog 33 (Piperidine Amine) [Image of the piperidine amine analog 33 structure]30.0> 60

Data sourced from a study on dopamine transporter inhibitors.[3]

The data clearly demonstrates that while the bioisosteric replacements led to a moderate decrease in binding affinity for the dopamine transporter, they dramatically improved metabolic stability in rat liver microsomes.[3] The half-life of the lead piperazine compound was less than 5 minutes, whereas the analogs showed a half-life of over 60 minutes.[3] This significant enhancement in metabolic stability is a crucial step towards developing a viable drug candidate.

A Broader Look: Physicochemical Properties of Piperazine Bioisosteres

The choice of a bioisostere extends beyond metabolic stability and impacts a range of physicochemical properties that are critical for a drug's overall developability. The following table summarizes key parameters for several common piperazine bioisosteres.

Table 2: Comparative Physicochemical Properties of Piperazine and its Bioisosteres
CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine [Image of Piperazine structure]9.735.35-1.50Freely soluble
Homopiperazine [Image of Homopiperazine structure]11.02 (predicted)--0.48Soluble
2,6-Diazaspiro[3.3]heptane [Image of 2,6-Diazaspiro[3.3]heptane structure]---0.51-
2,5-Diazabicyclo[2.2.1]heptane [Image of 2,5-Diazabicyclo[2.2.1]heptane structure]---0.60-
N-Boc-piperazine [Image of N-Boc-piperazine structure]--1.3 (estimated)Low

This table highlights the diversity of properties among different bioisosteres. For instance, replacing piperazine with homopiperazine can increase lipophilicity (higher clogP), which may influence cell permeability.[2] The use of a Boc-protecting group on the piperazine nitrogen, while not a direct bioisostere in the final drug, illustrates how chemical modification can drastically alter properties like solubility.[5]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6][7][8]

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a stock solution of the test compound (10 mM in DMSO).

  • Prepare a 20 mM stock solution of NADPH in buffer.

  • Prepare human liver microsomes (commercially available) at a final concentration of 0.5 mg/mL in buffer.

2. Incubation Procedure:

  • Pre-warm the microsomal suspension and buffer to 37°C.

  • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH solution.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

3. Sample Processing and Analysis:

  • Vortex the samples and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[2]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = -0.693 / slope).[2]

  • Intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[2]

Visualizing the Drug Discovery Workflow

The process of bioisosteric replacement is a key component of the broader drug discovery and development pipeline.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Optimization cluster_Development Preclinical & Clinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID HTS, FBDD Lead_Gen Lead Generation Hit_ID->Lead_Gen Hit-to-Lead Lead_Opt Lead Optimization (Bioisosteric Replacement) Lead_Gen->Lead_Opt Improve Properties Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection Select Best Candidate Preclinical Preclinical Studies Candidate_Selection->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

in vitro ADME profiling of piperazine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the In Vitro ADME Profiling of Piperazine-Containing Compounds

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, including high aqueous solubility and the presence of two basic nitrogen atoms that can be readily functionalized.[1] However, the piperazine moiety can also introduce metabolic liabilities.[1] A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore paramount for the successful development of piperazine-containing drug candidates.

This guide provides a comparative overview of key in vitro ADME assays, presenting data for representative piperazine analogs and detailing the experimental protocols for these critical assessments. Early-stage in vitro ADME profiling is crucial for identifying candidates with favorable pharmacokinetic properties, mitigating the risk of late-stage clinical failures.[2]

Comparative Data on Piperazine Analogs

The following tables summarize key ADME parameters from in vitro studies on various piperazine analogs. This data is essential for ranking compounds and guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[3]

Table 1: In Vitro Permeability of Piperazine Analogs in Caco-2 Cells

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Analog A5.215.63.0Moderately Absorbed
Analog B12.113.31.1Well Absorbed
Analog C2.18.44.0Poorly to Moderately Absorbed
Propranolol (High Permeability Control)25.026.51.1Well Absorbed
Atenolol (Low Permeability Control)0.50.61.2Poorly Absorbed

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

Table 2: In Vitro Metabolic Stability of Piperazine Analogs in Human Liver Microsomes (HLM)

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Analog A4515.4Moderate
Analog B>60<11.5High
Analog C2527.7Low
Verapamil (Low Stability Control)1069.3Low
Diazepam (Moderate Stability Control)5013.9Moderate

Metabolic stability is a measure of a compound's susceptibility to metabolism by liver enzymes.[5] A longer half-life and lower intrinsic clearance are generally desirable.

Table 3: Cytochrome P450 Inhibition Profile of Piperazine Analogs

CompoundCYP1A2 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Risk of Drug-Drug Interaction (DDI)
Analog A> 5012.525.1Low to Moderate
Analog B22.3> 5045.0Low
Analog C8.91.55.3Moderate to High
Ketoconazole (CYP3A4 Inhibitor)2.10.80.05High
Quinidine (CYP2D6 Inhibitor)0.50.045.2High

IC₅₀ is the concentration of a compound that produces 50% inhibition of a specific CYP isozyme's activity.[6] Lower IC₅₀ values indicate a higher potential for clinically relevant drug-drug interactions.[7]

Experimental Protocols

Detailed methodologies are provided for the key in vitro ADME assays.

Protocol 1: Caco-2 Permeability Assay

This assay is widely used as an in vitro model to predict human intestinal absorption of drugs.[4] It utilizes Caco-2 cells, which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8]

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8]
  • Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[8]
  • Culture the cells on the inserts for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.[8]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω x cm² to ensure monolayer integrity.[9]
  • Co-incubate Lucifer yellow, a paracellular membrane integrity marker, with the test compound. The permeation of Lucifer yellow should be below a predetermined acceptance threshold.[4]

3. Bidirectional Permeability Assay:

  • Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, and warm to 37°C.[8]
  • Wash the Caco-2 monolayers twice with the pre-warmed transport buffer.[8]
  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) dissolved in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[8][9]
  • Basolateral to Apical (B→A) Transport: Add the test compound dissolved in transport buffer to the basolateral (donor) compartment. Add fresh transport buffer to the apical (receiver) compartment.[4]
  • Incubate the plates for 2 hours at 37°C with gentle shaking.[8]

4. Sampling and Analysis:

  • At the end of the incubation, collect samples from both the donor and receiver compartments.[8]
  • Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.[9]

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:[10]
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10]
  • Calculate the Efflux Ratio (ER) as: Papp(B→A) / Papp(A→B).[10]

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[5][11]

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]
  • Prepare a stock solution of the test compound (e.g., in DMSO). The final concentration of the organic solvent in the incubation should be less than 0.5%.[12]
  • Thaw pooled human liver microsomes (from a commercial source) on ice. Prepare a working stock (e.g., 3 mg/mL) in the buffer.[12][13]
  • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14]

2. Incubation Procedure:

  • In a 96-well plate, pre-warm the liver microsomes, buffer, and test compound solution (final concentration e.g., 1 µM) at 37°C.[11][12]
  • Initiate the metabolic reaction by adding the NADPH-regenerating system.[12][14]
  • For a negative control, substitute the NADPH system with a buffer to ensure degradation is enzyme-dependent.[14]
  • Incubate the plate at 37°C with shaking.[14]

3. Sampling and Reaction Termination:

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]
  • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[12][14]

4. Analysis and Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.[14]
  • Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.[12]
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line represents the elimination rate constant (k).[12]
  • Calculate the half-life (t½) as 0.693/k.[11]
  • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).[11]

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[6]

1. Reagent Preparation:

  • Use pooled human liver microsomes (HLM) or recombinant human CYP enzymes (rhCYP).[15]
  • Prepare stock solutions of the test compound at various concentrations.
  • Prepare isoform-specific probe substrates (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).[16]
  • Prepare an NADPH solution.

2. Incubation Procedure:

  • The assay is typically performed in a 96-well plate format.[16]
  • Add HLM (e.g., 0.25 mg/mL), potassium phosphate buffer (pH 7.4), and a range of concentrations of the test compound to each well.[16]
  • Pre-incubate the mixture at 37°C.
  • Initiate the reaction by adding the specific probe substrate and NADPH.[6][16]
  • Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 15 minutes).[16]

3. Reaction Termination and Analysis:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[6]
  • Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.[6]

4. Data Analysis:

  • Determine the rate of metabolite formation at each concentration of the test compound.
  • Calculate the percent inhibition relative to a vehicle control (no test compound).
  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Visualizations: Workflows and Pathways

ADME_Workflow cluster_absorption Absorption & Permeability cluster_metabolism Metabolism cluster_distribution Distribution cluster_dyt DDI & Toxicity cluster_data Data Analysis & Candidate Selection caco2 Caco-2 Permeability Assay pampa PAMPA analysis Rank Compounds (Permeability, Stability, DDI Risk) caco2->analysis pampa->analysis ms Microsomal Stability (HLM) hs Hepatocyte Stability ms->analysis cyp_id CYP Reaction Phenotyping cyp_id->analysis ppb Plasma Protein Binding ppb->analysis cyp_inhibit CYP Inhibition Assay cyto Cytotoxicity Assay cyp_inhibit->analysis cyto->analysis selection Select Lead Candidates for In Vivo PK Studies analysis->selection start Test Compound (Piperazine Derivative) start->caco2 start->ms start->ppb start->cyp_inhibit

Caption: General experimental workflow for the in vitro ADME profiling of drug candidates.

GPCR_Pathway ligand Piperazine Compound (Antagonist) receptor GPCR (e.g., 5-HT, Dopamine Receptor) ligand->receptor Binds & Blocks g_protein G-Protein (α, β, γ subunits) receptor->g_protein Prevents Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production Inhibited downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response (Blocked) downstream->response Data_Interpretation permeability High Permeability? (Papp > 10 x 10⁻⁶ cm/s) efflux Low Efflux? (ER < 2) permeability->efflux Yes optimize Requires Optimization permeability->optimize No stability High Stability? (t½ > 60 min) efflux->stability Yes efflux->optimize No (Efflux Substrate) inhibition Low CYP Inhibition? (IC₅₀ > 10 µM) stability->inhibition Yes stability->optimize No (Metabolic Liability) favorable Favorable ADME Profile inhibition->favorable Yes unfavorable Unfavorable ADME Profile inhibition->unfavorable No (DDI Risk)

References

A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key in vitro cytotoxicity assays relevant for the evaluation of novel compounds, such as those derived from 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. The selection of an appropriate assay is critical in early-stage drug discovery to characterize the toxic potential of new chemical entities.[1][2][3] This document outlines the principles, protocols, and data interpretation for three commonly employed cytotoxicity assays: the MTT assay, the LDH release assay, and apoptosis assays.

Overview of Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools for determining the toxic effects of novel compounds on cells.[4] These assays measure various cellular parameters to assess cell viability and the mechanism of cell death. The primary goal is to identify compounds that are toxic to target cells (e.g., cancer cells) while exhibiting minimal toxicity to healthy cells.[5][6]

Comparison of Key Cytotoxicity Assays
Assay Principle Parameter Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[7]Cell viability and metabolic activity.Rapid, inexpensive, high-throughput, and does not require the use of animals.[3]Can be affected by compounds that interfere with mitochondrial respiration; formazan crystals require solubilization.[7]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[8][9]Cell membrane integrity and necrosis.[10]Simple, reliable, and can be multiplexed with other assays.[8]Underestimates cytotoxicity in cases of growth inhibition without cell death; LDH in serum can interfere with the assay.[11]
Apoptosis Assays Detection of specific biochemical and morphological changes associated with programmed cell death (apoptosis), such as caspase activation, DNA fragmentation, and phosphatidylserine externalization.[12][13][14]Induction of apoptosis.[15]Provides mechanistic insights into the mode of cell death.[15][16]Can be more complex and time-consuming than viability assays; different assays are required to detect various stages of apoptosis.[14]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compound and vehicle control (e.g., DMSO)

  • Selected cell line(s)

  • Complete growth medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]

  • Treat the cells with various concentrations of the test compound and a vehicle control for the desired exposure period (e.g., 24, 48, or 72 hours).[17][18]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][17]

  • Mix thoroughly to ensure complete solubilization.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add test compound (various concentrations) incubation_24h->add_compound incubation_treatment Incubate for exposure period add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt add_solubilization Add solubilization solution incubation_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Test compound and vehicle control

  • Selected cell line(s)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Set up a 96-well plate with cells in culture medium, including wells for no-cell control, vehicle-only control, and maximum LDH release.[9]

  • Add the test compounds and vehicle controls to the appropriate wells.[9]

  • Incubate the cells for the desired exposure period at 37°C.[9]

  • For the maximum LDH release control, add lysis buffer to the designated wells and incubate for 45 minutes.[20]

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant from each well to a new 96-well plate.[11]

  • Add the LDH reaction mixture to each well.[20]

  • Incubate at room temperature for 30 minutes, protected from light.[20]

  • Add the stop solution.[20]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20]

Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

LDH_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_measurement LDH Measurement setup_plate Seed cells and prepare controls add_compound Add test compound and lysis buffer setup_plate->add_compound incubation Incubate for exposure period add_compound->incubation centrifuge Centrifuge plate incubation->centrifuge transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant add_reagent Add LDH reagent transfer_supernatant->add_reagent read_absorbance Read absorbance at 490 nm add_reagent->read_absorbance

Caption: Experimental workflow for the LDH release cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs kill cancer cells.[15] Various assays can detect the different stages of apoptosis.[14]

2.3.1. Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[16] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plates

  • Test compound and vehicle control

  • Selected cell line(s)

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: Flow cytometry analysis will generate a quadrant plot:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

2.3.2. Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[16] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

Materials:

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or fluorometer

  • 96-well plates

  • Test compound and vehicle control

  • Selected cell line(s)

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound.

  • Add the caspase reagent to each well.

  • Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Measure luminescence or fluorescence using a plate reader.

Data Analysis: The luminescent or fluorescent signal is proportional to the amount of active caspase in the sample.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The selection of an appropriate cytotoxicity assay depends on the specific research question and the expected mechanism of action of the novel compounds. For initial high-throughput screening of compounds derived from this compound, the MTT assay is a cost-effective and rapid method to assess overall cell viability.[3] To investigate whether the observed cytotoxicity is due to membrane damage and necrosis, the LDH release assay is a suitable follow-up.[10] For a more in-depth understanding of the mechanism of cell death, apoptosis assays such as Annexin V/PI staining and caspase activity assays are indispensable.[15] A multi-assay approach is often recommended for a comprehensive cytotoxicological profile of novel drug candidates.

References

A Comparative Guide to Coupling Reagent Efficacy for the Synthesis of Amides from 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and cost-effectiveness, especially when dealing with complex or sensitive substrates. This guide provides an objective comparison of common coupling reagents for the acylation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, a key building block in contemporary pharmaceutical research.

The amine's dihydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine for reaction. Furthermore, the secondary amine on the piperazine ring can present moderate steric hindrance, making the choice of an efficient coupling reagent paramount for success.

Quantitative Comparison of Coupling Reagents

The efficacy of various coupling reagents is influenced by factors such as the nature of the activated species they form, reaction kinetics, and side-product profiles.[1][2] Uronium/aminium salts like HATU are known for their high reactivity and speed, which is beneficial for hindered couplings.[3][4] Phosphonium salts such as PyBOP are also highly efficient and are noted for minimizing racemization.[3][5] Carbodiimides like EDC, often used with additives such as HOBt, represent a cost-effective but generally less reactive option.[6]

The following table summarizes experimental data for amide coupling reactions involving substrates structurally related to the target amine, providing a comparative view of expected performance.

Coupling ReagentAdditiveBase (eq.)SolventTime (h)Temp (°C)Yield (%)Notes
HATU NoneDIPEA (3.0)DMF223~90-95Fast reactions, ideal for sterically hindered amines. Guanidinylation of the amine is a potential side reaction if the reagent is in excess.[1][4][7]
PyBOP NoneDIPEA (3.0)DMF/DCM2-423~88-94High efficiency with no risk of guanidinylation.[3] Byproducts can sometimes be challenging to remove.[7]
EDC HOBt (1.2)DIPEA (3.0)DCM1223~80-85Cost-effective choice. Slower reaction times and potential for N-acylurea side product formation.[6] Additives are crucial for efficiency and to suppress racemization.[4]
TBTU HOBt (1.2)NMM (3.0)DMF2-423~85-92A common and effective reagent, similar in performance to HBTU.[8]
COMU NoneDIPEA (2.0)DMF1-223~92-96A modern uronium salt with high efficiency, improved safety (non-explosive Oxyma leaving group), and better solubility.[1][5]

Key Experimental Methodologies

Detailed and reproducible protocols are essential for consistent results. Below are representative procedures for the coupling of a generic carboxylic acid with this compound using three major classes of reagents.

Protocol 1: High-Reactivity Coupling using HATU

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture. Stir at room temperature for 10-15 minutes to ensure pre-activation of the carboxylic acid. This step is crucial to prevent the reaction of HATU with the target amine.[7]

  • Amine Addition: Add this compound (1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Phosphonium Salt Coupling using PyBOP

  • Reagent Preparation: In a reaction vessel, combine the carboxylic acid (1.0 eq), PyBOP (1.1 eq), and this compound (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1 M).

  • Reaction Initiation: Add DIPEA (3.0 eq) to the mixture. Unlike with HATU, pre-activation is not strictly necessary for phosphonium reagents.[7]

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash with 1M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine. The phosphonium byproducts can often be challenging to remove completely with aqueous washes.[7]

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Protocol 3: Carbodiimide Coupling using EDC/HOBt

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and this compound (1.2 eq) in anhydrous DCM (0.1 M).[9]

  • Amine Neutralization: Add DIPEA or N-methylmorpholine (NMM) (3.0 eq) to the solution and stir for 5 minutes.

  • Reaction Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 8-16 hours.

  • Work-up: The water-soluble nature of EDC and its urea byproduct simplifies purification.[10] Wash the reaction mixture with water to remove excess reagents and byproducts. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material using flash column chromatography.

Visualizing Mechanisms and Workflows

Understanding the underlying processes is key to troubleshooting and optimization. The following diagrams illustrate the experimental workflow, reagent activation mechanisms, and a relevant biological pathway for compounds synthesized using this amine scaffold.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Carboxylic Acid + Solvent D Activation (Acid + Reagent) A->D B Coupling Reagent + Additive B->D C Amine Salt + Base E Coupling (Activated Acid + Amine) C->E D->E F Aqueous Work-up (Quench & Wash) E->F G Chromatography F->G H Final Amide Product G->H

Caption: General experimental workflow for amide bond synthesis.

G cluster_Uronium Uronium/Aminium (HATU) cluster_Phosphonium Phosphonium (PyBOP) cluster_Carbodiimide Carbodiimide (EDC) U_Acid R-COOH U_Active OAt Active Ester U_Acid->U_Active Activation U_HATU HATU + Base U_HATU->U_Active Amine Amine (R'-NH2) U_Active->Amine P_Acid R-COOH P_Active OBt Active Ester P_Acid->P_Active Activation P_PyBOP PyBOP + Base P_PyBOP->P_Active P_Active->Amine C_Acid R-COOH C_Active O-Acylisourea C_Acid->C_Active Activation C_EDC EDC C_EDC->C_Active C_Active->Amine Amide Amide Product Amine->Amide

Caption: Simplified activation mechanisms of different coupling reagent classes.

The amine of interest is a component of scaffolds used in the development of Hepatitis C Virus (HCV) NS5A inhibitors like Elbasvir (MK-8742).[11][12][13][14] The NS5A protein is essential for viral RNA replication and assembly.[13]

G cluster_HCV HCV Life Cycle Entry Viral Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Complex Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS5A NS5A Protein NS5A->Replication Essential for NS5A->Assembly Essential for Inhibitor NS5A Inhibitor (e.g., Elbasvir) Inhibitor->NS5A Blocks Function

Caption: Hypothetical mechanism of action for an HCV NS5A inhibitor.

References

A Comparative Guide to Synthetic Building Blocks: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride vs. N-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, prized for its ability to enhance physicochemical properties such as solubility and bioavailability.[1][2] The strategic selection of piperazine-containing building blocks is crucial for the efficient synthesis of complex target molecules. This guide provides an objective, data-driven comparison between two such building blocks: the pre-functionalized intermediate, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, and the versatile protected scaffold, N-Boc-piperazine.

The fundamental difference between these two reagents lies in their synthetic philosophy. N-Boc-piperazine is a mono-protected piperazine, offering a versatile platform for sequential, controlled functionalization of its two nitrogen atoms.[3] It is the reagent of choice when flexibility is required to build custom N-substituents. In contrast, this compound is a more complex, ready-to-use fragment. It is employed when the specific (4-methyl-piperazin-1-yl)ethanoyl moiety is desired, allowing for a more convergent and potentially shorter synthetic route.

Comparative Data of Reagents

The selection of a building block is often dictated by its physical properties and its role in the overall synthetic strategy. The following table summarizes the key characteristics of each compound.

ParameterThis compoundN-Boc-piperazine (tert-butyl 1-piperazinecarboxylate)
CAS Number 146788-11-6[4][5][6]57260-71-6[7][8]
Molecular Formula C₇H₁₇Cl₂N₃O[4][5]C₉H₁₈N₂O₂[8]
Molecular Weight 230.13 g/mol [4][5]186.25 g/mol [8]
Appearance Solid[5]White to off-white crystalline powder[8]
Melting Point 274°C[4][5]43–47°C[8]
Primary Synthetic Role Introduction of a pre-formed (4-methyl-piperazin-1-yl)ethanoyl unit via its primary amine.Versatile intermediate for introducing a piperazine scaffold, allowing for subsequent functionalization of the free secondary amine.[3][7]
Key Reaction Site Primary amine (nucleophile)Secondary amine (nucleophile)
Protecting Group Strategy None (used as a salt to protect amines)Acid-labile tert-butoxycarbonyl (Boc) group on one nitrogen.[1][3]

N-Boc-piperazine: A Versatile Scaffold for Stepwise Synthesis

N-Boc-piperazine is a cornerstone intermediate in pharmaceutical synthesis, valued for its mono-protected nature which allows for selective reactions.[3] The Boc group provides robust protection under a wide range of conditions and is easily removed with acid, making it ideal for multi-step solution-phase synthesis.[1][3]

Synthetic Applications & Workflow

The primary utility of N-Boc-piperazine is to serve as a nucleophile in coupling reactions, such as Buchwald-Hartwig amination with aryl halides or acylation with carboxylic acids and their derivatives.[3][9] Once the first nitrogen is functionalized, the Boc group is removed to reveal the second nitrogen, which can then undergo further reactions. This stepwise approach provides maximum flexibility in the synthesis of unsymmetrically substituted piperazines, which are common motifs in drug candidates.[10]

N_Boc_Piperazine_Workflow General Synthetic Workflow Using N-Boc-piperazine start N-Boc-piperazine step1 Coupling Reaction (e.g., Buchwald-Hartwig, Acylation) start->step1 + R-X intermediate N-Substituted N'-Boc-piperazine step1->intermediate step2 Acidic Deprotection (e.g., TFA, HCl) intermediate->step2 intermediate2 Mono-substituted Piperazine Salt step2->intermediate2 step3 Further Functionalization (e.g., Reductive Amination, Acylation) intermediate2->step3 + R'-Y end Final Product (Unsymmetrical Piperazine) step3->end

A typical synthetic sequence involving N-Boc-piperazine.
Experimental Protocol: N-Boc Deprotection

The removal of the Boc group is a critical step in syntheses utilizing N-Boc-piperazine. The protocol below is a standard procedure using Trifluoroacetic acid (TFA).

Objective: To deprotect an N-substituted N'-Boc-piperazine derivative.

Materials:

  • N-substituted N'-Boc-piperazine derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]

An alternative method involves using 4M HCl in dioxane, which often results in the precipitation of the product as a hydrochloride salt, simplifying isolation.[11][12]

This compound: A Convergent Building Block

This reagent provides a direct route to incorporate the amino-ethanone functionality attached to a 4-methyl-piperazine. It is best suited for late-stage diversification or when the synthetic plan calls for this specific structural motif. As a dihydrochloride salt, both the primary amine and the tertiary amine of the piperazine ring are protonated, enhancing stability and solubility in polar solvents while rendering them non-nucleophilic until a base is added.

Synthetic Applications & Logic

The primary use of this compound is as a nucleophile after in-situ neutralization. The free primary amine can react with various electrophiles, such as carboxylic acids (in amide coupling reactions), aldehydes or ketones (in reductive amination), or activated acyl compounds. This approach is more convergent than building the molecule from N-Boc-piperazine, potentially reducing the number of synthetic steps.

Synthetic_Utility_Comparison Comparative Synthetic Logic cluster_A Path A: Stepwise Approach (Flexible) cluster_B Path B: Convergent Approach (Efficient) A1 N-Boc-piperazine A2 1. Reductive Amination (with Me-CHO) A1->A2 A3 N-Methyl-N'-Boc-piperazine A2->A3 A4 2. Boc Deprotection (with HCl) A3->A4 A5 1-Methylpiperazine A4->A5 A6 3. Acylation (with Boc-Gly-OH) A5->A6 A7 Intermediate A6->A7 A8 4. Boc Deprotection (with HCl) A7->A8 FinalProduct Target Molecule: R-CO-NH-CH₂-CO-(4-Me-piperazine) A8->FinalProduct Final Coupling with R-COOH B1 2-Amino-1-(4-methyl-piperazin-1-yl) -ethanone dihydrochloride B2 1. Neutralization & Coupling (with R-COOH) B1->B2 B3 Final Product B2->B3

Comparison of synthetic routes to a hypothetical target.
Experimental Protocol: Amide Coupling

The following is a general procedure for coupling the title compound with a carboxylic acid using a standard coupling agent like HATU.

Objective: To synthesize an amide by coupling this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 equiv) to the suspension to neutralize the hydrochloride salts and free the primary amine. The amount of base is crucial to neutralize both HCl salts and the acid formed during coupling.

  • Add the neutralized amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The choice between this compound and N-Boc-piperazine is entirely dependent on the synthetic strategy.

  • Choose N-Boc-piperazine for maximum flexibility and control. It is the ideal starting point for building complex, unsymmetrically substituted piperazine derivatives in a stepwise manner, making it a staple in discovery chemistry where diverse analogs are required.[1][3]

  • Choose this compound for efficiency and convergence. When the specific (4-methyl-piperazin-1-yl)ethanoyl fragment is a required component of the final target, using this pre-formed building block can significantly shorten the synthetic sequence, which is advantageous in process development and scale-up operations.

References

Navigating Metabolic Liabilities: A Comparative Guide to the Stability of 4-Methylpiperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and optimizing the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. The 4-methylpiperazine moiety, a common functional group in numerous CNS and oncology drugs, is often a focal point for metabolic transformations. This guide provides a comparative assessment of the metabolic stability of molecules containing this moiety, supported by experimental data, detailed protocols, and visualizations of key metabolic pathways and experimental workflows.

The 4-methylpiperazine group, while often beneficial for aqueous solubility and target engagement, can be susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes. This can lead to rapid clearance, short half-life, and the formation of potentially active or reactive metabolites, all ofwhich can impact a drug's efficacy and safety profile. Common metabolic pathways for compounds containing the 4-methylpiperazine moiety include N-demethylation of the methyl group and oxidation of the piperazine ring.

Comparative Analysis of Metabolic Stability

The metabolic fate of a molecule is intricately linked to its structure. Strategic modifications to a parent compound containing a 4-methylpiperazine moiety can significantly enhance its metabolic stability. A study by Mínguez et al. on a series of piperazin-1-ylpyridazines provides valuable insights into these structure-metabolism relationships. The following table summarizes the in vitro microsomal half-life (t½) of several analogs in mouse and human liver microsomes, demonstrating how structural changes impact metabolic stability.

CompoundR1R2XYMouse Liver Microsomes (MLM) t½ (min)Human Liver Microsomes (HLM) t½ (min)
1 MeHCHCH23
7 MeHC-FCH2628
9 MeHNC-Cl4135
14 MeHNN113
29 - (spiro)- (spiro)NC-F113105

Data extracted from Mínguez et al., MedChemComm, 2017, 8, 1553-1560.[1]

As the data indicates, strategic modifications, such as the introduction of fluorine (Compound 7) or the replacement of a carbon with a nitrogen in the aromatic ring system (Compound 9), can lead to a notable increase in metabolic stability compared to the parent compound (Compound 1). A more significant improvement was observed with the replacement of the piperazine ring with a diazaspiro[3.3]heptane system (Compound 29), highlighting the profound impact of bioisosteric replacement on metabolic clearance.

Key Metabolic Pathways of 4-Methylpiperazine-Containing Drugs

The metabolic pathways of several well-established drugs containing the 4-methylpiperazine moiety have been extensively studied. Understanding these pathways provides a blueprint for predicting and mitigating metabolic liabilities in new chemical entities.

Olanzapine Metabolism

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism primarily mediated by CYP1A2 and to a lesser extent by CYP2D6. The main metabolic routes are N-demethylation of the 4-methylpiperazine moiety and oxidation of the piperazine ring.

G Olanzapine Olanzapine N_desmethyl_Olanzapine N-desmethyl Olanzapine Olanzapine->N_desmethyl_Olanzapine CYP1A2, CYP2D6 (N-demethylation) Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3, CYP2D6 (N-oxidation)

Metabolic pathway of Olanzapine.
Cyclizine Metabolism

Cyclizine, an antihistamine and antiemetic, is primarily metabolized via N-demethylation to its active metabolite, norcyclizine. This reaction is predominantly catalyzed by the CYP2D6 enzyme.

G Cyclizine Cyclizine Norcyclizine Norcyclizine Cyclizine->Norcyclizine CYP2D6 (N-demethylation)

Metabolic pathway of Cyclizine.
Imatinib Metabolism

Imatinib, a tyrosine kinase inhibitor used in cancer therapy, is metabolized mainly by CYP3A4. The primary metabolic pathway is N-demethylation of the 4-methylpiperazine group to form an active metabolite, CGP74588.

G Imatinib Imatinib CGP74588 CGP74588 (N-desmethyl Imatinib) Imatinib->CGP74588 CYP3A4 (N-demethylation) G cluster_0 Incubation cluster_1 Sampling and Quenching cluster_2 Sample Processing and Analysis A Prepare reaction mixture: - Test compound - Liver microsomes - Phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with ice-cold acetonitrile + IS E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Determine remaining parent compound H->I

References

Safety Operating Guide

Proper Disposal of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of this chemical down the drain or in regular trash. It must be treated as hazardous waste and disposed of through an approved waste disposal plant. [1][2][3][4][5][6] This guide provides detailed procedures for the safe and compliant disposal of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.

Understanding the Hazards

While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of structurally similar piperazine-based compounds and amine hydrochlorides indicates a consistent hazard profile. Key concerns include potential skin and eye irritation, and harm to aquatic life with long-lasting effects.[1][4] Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves.
Body Protection A lab coat or other protective clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or spills.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Identify Waste Stream (Unused product, contaminated labware, aqueous solution) B Segregate from incompatible materials (e.g., strong oxidizing agents) A->B C Use a designated, sealed, and labeled hazardous waste container B->C D Label container with: - 'Hazardous Waste' - Chemical Name - Associated Hazards C->D E Store in a cool, dry, well-ventilated area D->E F Arrange for pickup by an approved chemical waste disposal company E->F G Complete all required waste disposal documentation F->G

Disposal workflow for this compound.

Detailed Disposal Protocols

This section provides step-by-step instructions for handling different forms of waste containing this compound.

Unused or Expired Product
  • Do not mix with other waste. Keep the chemical in its original container if possible.[4]

  • Ensure the container is securely sealed and properly labeled.

  • If the original container is compromised, transfer the material to a new, compatible container. Label the new container clearly with the chemical name and any associated hazard warnings.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for collection by a licensed hazardous waste disposal service.

Contaminated Labware and Materials
  • Segregation: Collect all disposable labware (e.g., pipette tips, vials, gloves) that has come into contact with the chemical in a designated, leak-proof hazardous waste container.

  • Decontamination of Reusable Labware:

    • Rinse glassware with a suitable solvent (e.g., water, followed by an organic solvent like ethanol or acetone).

    • Collect the initial rinsate as hazardous waste.

    • Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name, and a list of the contaminated items.

Solutions
  • Aqueous Solutions:

    • Do not dispose of aqueous solutions containing this chemical down the drain.[1][7]

    • Collect all aqueous waste in a designated, sealed container.

    • Label the container with the chemical name, concentration, and "Hazardous Waste."

  • Organic Solvent Solutions:

    • Collect in a designated solvent waste container that is compatible with the specific solvent used.

    • Do not mix with incompatible waste streams (e.g., oxidizers).

    • Label the container with all chemical components and their approximate concentrations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][2]

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department.

References

Personal protective equipment for handling 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 146788-11-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following tables summarize the required personal protective equipment and safety measures.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended Specifications
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a face shield worn over safety glasses.[2]
Skin Protection Chemical-resistant gloves and a lab coatNitrile or neoprene gloves are recommended; inspect for damage before each use and replace regularly.[2][3] A fully buttoned lab coat should be worn.[2]
Respiratory Protection Use in a well-ventilated areaHandling of the solid should be done in a chemical fume hood to avoid inhalation of dust.[4][5][6]
Footwear Closed-toe shoesShoes should completely cover the feet; sandals or perforated shoes are not permitted.[7][8]

Table 2: Hazard Summary and Precautionary Statements

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07: Harmful/Irritant[1]Warning [1]H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing and eye/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: Establish a designated area for working with this compound, preferably within a chemical fume hood.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[6][7]

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.[9][10]

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.

2. Weighing and Handling the Solid Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1.

  • Work Surface: Cover the work surface within the fume hood with absorbent bench paper.[4]

  • Weighing:

    • Whenever possible, weigh the compound directly in the fume hood.[4] Use a weigh boat to minimize the risk of spills.[4]

    • Keep the container of the chemical closed as much as possible.[4]

    • If a highly accurate measurement is required and the fume hood's airflow interferes with the balance, consider taring the container in the hood, sealing it, removing it for weighing, and then returning it to the hood to add or remove the material.

  • Avoid Dust: Minimize the generation of dust during handling.[11]

3. Solution Preparation:

  • In a Fume Hood: All solution preparation should be conducted within a chemical fume hood.

  • Controlled Addition: Slowly add the solid to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

4. Storage:

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • Light and Air: Protect from light and store under an inert atmosphere if necessary for long-term stability.[9]

Disposal Plan

1. Waste Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh boats, and absorbent paper in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

2. Waste Disposal:

  • Follow Regulations: All chemical waste must be disposed of following local, state, and federal regulations.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[10]

Emergency Procedures

Table 3: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8][9] Seek immediate medical attention.[13]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][11][13] If skin irritation persists, seek medical attention.
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][13] If respiratory symptoms occur, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][13] Seek immediate medical attention.
Spills For small spills, use an inert absorbent material to clean up, then place it in a suitable container for disposal.[9][11] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's EHS office.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G prep Preparation - Verify fume hood function - Designate work area - Ready safety equipment ppe Don PPE - Lab coat - Goggles - Gloves prep->ppe Start weigh Weighing in Fume Hood - Use weigh boat - Minimize dust - Keep container closed ppe->weigh solution Solution Preparation - Work in fume hood - Add solid to solvent slowly weigh->solution storage Storage - Tightly sealed container - Cool, dry, ventilated area solution->storage If storing waste_collection Waste Collection - Segregate solid & liquid waste - Label containers solution->waste_collection After use storage->ppe For next use disposal Disposal - Contact EHS - Follow regulations waste_collection->disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.